1-Fluoro-2-methylpropan-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FN/c1-4(2,6)3-5/h3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHODSSFYKUSDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CF)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Fluoro-2-methylpropan-2-amine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Properties and Data
A summary of the known and computed physicochemical properties of 1-Fluoro-2-methylpropan-2-amine and its hydrochloride salt is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Synonyms | 2-fluoro-1,1-dimethylethylamine | PubChem[4] |
| Molecular Formula | C4H10FN | PubChem[4] |
| Molecular Weight | 91.13 g/mol | PubChem[4] |
| CAS Number | 112433-52-0 | PubChem[4] |
| Melting Point (HCl salt) | 247-248 °C | Sigma-Aldrich[5] |
| Computed XLogP3 | 0.2 | PubChem[4] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Computed Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Computed Rotatable Bond Count | 1 | PubChem[4] |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a highly plausible synthetic route involves the deoxofluorination of the corresponding amino alcohol, 2-amino-2-methyl-1-propanol (B13486). This transformation can be effectively achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or its more thermally stable analogue, Deoxo-Fluor®.[6][7]
The proposed synthesis pathway is illustrated in the following diagram:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
The following protocol is adapted from general procedures for the fluorination of alcohols using DAST.[6][8][9] Caution: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment. DAST can decompose explosively if heated above 90°C.
Materials:
-
2-Amino-2-methyl-1-propanol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and an inert gas inlet is charged with 2-amino-2-methyl-1-propanol (1.0 equivalent) dissolved in anhydrous dichloromethane (DCM).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Diethylaminosulfur trifluoride (DAST) (1.1-1.2 equivalents) is dissolved in anhydrous DCM and added dropwise to the stirred solution of the amino alcohol via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for a specified period (typically 1-4 hours) and then allowed to slowly warm to room temperature overnight. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the excess DAST and acidic byproducts.
-
Extraction: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to afford this compound.
Biological Activity and Potential Applications in Drug Development
As of the latest literature review, there is no specific information available regarding the biological activity, signaling pathways, or toxicological profile of this compound. However, the introduction of fluorine into amine-containing molecules is a well-established strategy in medicinal chemistry.
The presence of a fluorine atom can:
-
Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the half-life of a drug.[1][2]
-
Modulate Basicity: The high electronegativity of fluorine can lower the pKa of the neighboring amino group, which can influence the drug's ionization state at physiological pH, affecting its solubility, membrane permeability, and binding to target proteins.
-
Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of the drug.[2]
Given these general principles, this compound could be a valuable building block for the synthesis of novel drug candidates. Its structural motif, a fluorinated tertiary butylamine, could be incorporated into various molecular scaffolds to explore its impact on pharmacological activity. Further research is warranted to elucidate the specific biological effects and potential therapeutic applications of this compound.
Safety Information
The hydrochloride salt of this compound is classified as a warning-level hazard, with hazard statements indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.
Conclusion
This compound is a fluorinated amine with potential as a building block in drug discovery. While its synthesis can be plausibly achieved through the deoxofluorination of 2-amino-2-methyl-1-propanol, a detailed characterization of its physical and biological properties is currently lacking in the scientific literature. This guide provides a foundation for researchers interested in exploring the synthesis and potential applications of this and related fluorinated compounds, highlighting the need for further investigation into its pharmacological profile.
References
- 1. nbinno.com [nbinno.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C4H10FN | CID 13935250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | 112433-51-9 [sigmaaldrich.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. DAST - Enamine [enamine.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-2-methylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-2-methylpropan-2-amine is a fluorinated organic compound with potential applications in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, influencing its metabolic stability, lipophilicity, and basicity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. This document summarizes key data in a structured format, outlines general experimental protocols for property determination, and presents a logical workflow for its characterization.
Chemical Identity and Structure
This compound, a primary amine, is characterized by a tert-butyl scaffold with a terminal fluorine atom. Its fundamental identifiers and structural details are presented below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 112433-52-0 |
| Molecular Formula | C4H10FN |
| Molecular Weight | 91.13 g/mol [1] |
| SMILES | CC(C)(N)CF |
| InChI Key | CHODSSFYKUSDHG-UHFFFAOYSA-N |
Physicochemical Properties
A molecule's physicochemical profile is critical for predicting its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the available experimental and computationally predicted properties of this compound and its hydrochloride salt.
Table 2.1: General Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid (as hydrochloride salt) | --INVALID-LINK-- |
| Melting Point (°C) | 247-248 (hydrochloride salt)[2] | Sigma-Aldrich[2] |
| Boiling Point (°C) | Not experimentally determined. Estimated to be lower than the hydrochloride salt's melting point. | - |
| pKa | Not experimentally determined. Estimated to be slightly lower than non-fluorinated analogues due to the electron-withdrawing effect of fluorine. | - |
Table 2.2: Solubility and Partitioning Properties
| Property | Value | Source |
| Water Solubility | Not experimentally determined. As a small amine, it is expected to have some solubility in water.[3] | - |
| logP (Octanol-Water Partition Coefficient) | 0.6932 (Predicted)[4] | ChemScene[4] |
Experimental Protocols
While specific experimental data for this compound is limited in publicly accessible literature, the following are detailed, generalized methodologies for determining the key physicochemical properties of primary amines.
Determination of Boiling Point (Micro Method)
The boiling point of a liquid can be determined on a small scale using the Thiele tube method.[5][6]
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
Procedure:
-
A small amount of the liquid sample (a few drops) is placed in the small test tube.
-
The capillary tube is placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to the thermometer.
-
The assembly is placed in the Thiele tube containing heating oil.
-
The Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Determination of Water Solubility
The shake-flask method is a standard procedure for determining the solubility of a substance in water.
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC, GC-MS)
Procedure:
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is then centrifuged to separate the undissolved solid.
-
A sample of the clear supernatant is carefully removed.
-
The concentration of the dissolved amine in the aqueous sample is determined using a suitable analytical method.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the dissociation constant (pKa) of an amine.[7][8]
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., HCl)
Procedure:
-
A known concentration of the amine is dissolved in water.
-
The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.
-
The standardized acid solution is added in small increments from the burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is the classical approach for the experimental determination of the octanol-water partition coefficient.[9][10]
Apparatus:
-
Separatory funnel or vials
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
1-Octanol (B28484) and Water (mutually saturated)
Procedure:
-
A known amount of the compound is dissolved in a mixture of pre-saturated 1-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning between the two phases and then left to separate. Centrifugation can aid in phase separation.
-
Aliquots are taken from both the octanol (B41247) and water layers.
-
The concentration of the compound in each phase is determined using a suitable analytical technique.
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthesis Outline
Caption: A conceptual synthetic workflow for this compound.
Logical Workflow for Physicochemical Characterization
A systematic approach is crucial for the comprehensive characterization of a novel compound. The following diagram illustrates a logical workflow for determining the key physicochemical properties of this compound.
Caption: Logical workflow for the experimental determination of key physicochemical properties.
Conclusion
This technical guide has consolidated the available and predicted physicochemical data for this compound. While experimental values for several key parameters are yet to be reported in the literature, this document provides researchers with a solid foundation of its chemical identity, predicted properties, and established methodologies for their experimental determination. The provided workflows offer a systematic approach for the comprehensive characterization of this and similar fluorinated amines, which will be instrumental in advancing their potential applications in drug discovery and development.
References
- 1. This compound | C4H10FN | CID 13935250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | 112433-51-9 [sigmaaldrich.com]
- 3. issr.edu.kh [issr.edu.kh]
- 4. chemscene.com [chemscene.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. connectsci.au [connectsci.au]
- 10. waters.com [waters.com]
- 11. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Fluoro-2-methylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Fluoro-2-methylpropan-2-amine, a fluorinated organic compound of interest in medicinal chemistry and drug discovery. The introduction of fluorine into bioactive molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This document details the chemical identity, structural information, and key physicochemical properties of this compound. Furthermore, a detailed, plausible synthetic protocol is presented, based on established methodologies for the preparation of related β-fluoroamines.
Chemical Identity and Structure
-
Chemical Name: this compound
-
Structure:
Physicochemical Data
The following table summarizes the key computed physicochemical properties of this compound. This data is essential for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Weight | 91.13 g/mol | PubChem[3] |
| Monoisotopic Mass | 91.079727485 Da | PubChem[3] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene[2] |
| logP (octanol-water partition coefficient) | 0.6932 | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 1 | ChemScene[2] |
| Rotatable Bonds | 1 | ChemScene[2] |
A hydrochloride salt of this amine is also available with the following properties:
Proposed Synthetic Protocol
Reaction Scheme:
The proposed synthesis involves the ring-opening of a suitable N-protected 2,2-dimethylaziridine (B1330147) with a fluoride (B91410) source, followed by deprotection to yield the target primary amine.
Step 1: Synthesis of N-Protected 2,2-Dimethylaziridine
The starting material, an N-protected 2,2-dimethylaziridine, can be synthesized from 2-amino-2-methyl-1-propanol (B13486) through methods such as the Wenker synthesis or by activation of the hydroxyl group followed by intramolecular cyclization. The choice of protecting group (e.g., Boc, Cbz, or a benzyl (B1604629) group) is critical for the subsequent steps.
Step 2: Hydrofluorination of N-Protected 2,2-Dimethylaziridine
This step involves the regioselective ring-opening of the aziridine (B145994) ring with a fluoride nucleophile. A variety of fluorinating agents can be employed, with amine-HF reagents being a common choice.
-
Reagents and Materials:
-
N-Protected 2,2-dimethylaziridine
-
Triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or Pyridine-HF (Olah's reagent)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating/cooling bath
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-protected 2,2-dimethylaziridine in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine trihydrofluoride (typically 1.5-2.0 equivalents) to the stirred solution. The addition should be done dropwise to control the reaction temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-protected this compound.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Step 3: Deprotection of the Amine
The final step is the removal of the N-protecting group to yield the free amine. The deprotection method will depend on the protecting group used.
-
For a Boc-protected amine:
-
Dissolve the purified N-Boc-1-fluoro-2-methylpropan-2-amine in a solution of trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base to obtain the free amine or used as the salt.
-
-
For a Cbz or Benzyl-protected amine:
-
Catalytic hydrogenation is the standard method. Dissolve the protected amine in a suitable solvent like ethanol (B145695) or methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the product.
-
Mandatory Visualization
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthetic route for this compound.
References
- 1. 112433-52-0|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C4H10FN | CID 13935250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | 112433-51-9 [sigmaaldrich.com]
- 5. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]
- 8. 1,2-Fluoroamine synthesis by fluorination or substitution [organic-chemistry.org]
"1-Fluoro-2-methylpropan-2-amine" molecular weight and formula
An In-depth Technical Guide on 1-Fluoro-2-methylpropan-2-amine
This technical guide provides a detailed overview of the chemical properties, analytical methodologies, and a potential synthesis workflow for this compound, a fluorinated amine of interest to researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is a chemical compound with the IUPAC name this compound. Its fundamental molecular properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C4H10FN | [1][2] |
| Molecular Weight | 91.13 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(C)(CF)N | [1] |
| InChI Key | CHODSSFYKUSDHG-UHFFFAOYSA-N | [1] |
| CAS Number | 112433-52-0 | [2] |
Hypothetical Analytical Workflow
The following diagram illustrates a typical workflow for the identification and quantification of this compound and its potential impurities using Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique in pharmaceutical development.[3][4]
Experimental Protocols
Quantitative Analysis by LC-MS
This protocol outlines a method for the quantitative analysis of this compound and the identification of potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the 50:50 mobile phase mixture. Filter the solution through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples into the LC-MS system.
-
Data Processing: Integrate the peak corresponding to this compound and any impurity peaks. Use the calibration curve to quantify the amount of the main compound and any impurities. The mass spectrometer data will aid in the tentative identification of unknown impurities.[4]
Potential Synthesis Pathway
The synthesis of fluorinated amines can be achieved through various organic chemistry routes. A plausible pathway for the synthesis of this compound could involve the hydrofluorination of an appropriate aziridine (B145994) precursor.[5] The following diagram illustrates a generalized logical flow for such a synthesis.
References
Spectroscopic Analysis of 1-Fluoro-2-methylpropan-2-amine: A Technical Guide
Disclaimer: The following spectroscopic data for 1-Fluoro-2-methylpropan-2-amine is predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). As of the compilation of this guide, publicly accessible experimental data for this specific compound is limited. The provided information is intended for researchers, scientists, and professionals in drug development as a reference and guide for analytical studies.
Introduction
This compound is a fluorinated aliphatic primary amine. The presence of the fluorine atom and the tertiary carbon to which the amine is attached are expected to have distinct influences on its spectroscopic properties. This guide provides a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra, along with generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~4.40 | Doublet (d) | 2H | ²J | -CH₂F |
| ~1.50 | Broad Singlet (br s) | 2H | - | -NH₂ |
| ~1.20 | Triplet (t) | 6H | ³J | -C(CH₃)₂ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Coupling Constant (J, Hz) | Assignment |
| ~85.0 | Doublet (d) | ¹J | -CH₂F |
| ~55.0 | Doublet (d) | ²J | -C(CH₃)₂ |
| ~25.0 | Doublet (d) | ³J | -C(CH₃)₂ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3310 | Medium, Sharp (two bands) | N-H stretch (asymmetric and symmetric) of a primary amine.[1][2][3] |
| 2960 - 2850 | Medium to Strong | C-H stretch (aliphatic). |
| 1620 | Medium | N-H bend (scissoring) of a primary amine.[2][4] |
| 1400 - 1000 | Strong | C-F stretch. |
| 1250 - 1020 | Medium to Weak | C-N stretch (aliphatic amine).[2] |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Assignment |
| 91 | Moderate | [M]⁺ (Molecular Ion) |
| 58 | 100 (Base Peak) | [M - CH₂F]⁺ (α-cleavage).[5][6][7] |
| 76 | Low | [M - CH₃]⁺ (α-cleavage).[5][6][7] |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for primary amines like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the amine sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If necessary, vortex the tube gently.
-
For the identification of the N-H protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the ¹H NMR spectrum. The N-H signal should disappear or significantly decrease in intensity.[8]
-
-
Instrumentation and Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 128-1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Sample (Neat): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). Use a liquid cell with a defined path length.
-
ATR (Attenuated Total Reflectance): Place a drop of the sample directly onto the ATR crystal. This is often the simplest method for liquid samples.
-
-
Instrumentation and Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (salt plates, solvent cell, or clean ATR crystal).
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Typical spectral range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture of these with water.
-
Further dilute the stock solution to a final concentration of about 1-10 µg/mL.
-
If using direct infusion, the solution can be loaded into a syringe for introduction into the ion source. For GC-MS, the sample is injected into the gas chromatograph.
-
-
Instrumentation and Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with a suitable ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS or direct infusion.
-
EI-MS (typical for volatile, low molecular weight compounds):
-
The sample is introduced through a GC or as a volatile liquid.
-
Electron energy: 70 eV.
-
Mass range: m/z 10-500.
-
-
ESI-MS:
-
The sample solution is introduced via direct infusion or an LC system.
-
Operate in positive ion mode to form [M+H]⁺ ions.
-
Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
-
For fragmentation data, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
-
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.
References
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: NMR Spectroscopy Of Amines [jove.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Fluorinated Branched Amines
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of fluorinated branched amines, with a particular focus on their applications in medicinal chemistry and drug development.
Introduction: The Strategic Role of Fluorine in Amine-Containing Pharmaceuticals
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1] Its unique properties, including high electronegativity, small steric footprint comparable to hydrogen, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's physicochemical and pharmacological profile.[2] When incorporated into branched amine structures, fluorine can profoundly influence metabolic stability, lipophilicity, basicity (pKa), and binding affinity to biological targets.[3][4]
Fluorinated branched amines are crucial building blocks in medicinal chemistry, offering a powerful tool to enhance the therapeutic potential of a wide range of pharmaceuticals. The strategic placement of fluorine can block metabolically labile sites, improve membrane permeability, and alter conformational preferences to favor a bioactive conformation.[1][5] These modifications often translate to improved pharmacokinetics and pharmacodynamics.[6]
Historical Perspective: The Emergence of Fluorinated Branched Amines
The journey into the world of fluorinated organic compounds began in the mid-19th century, with the first synthesis of an organofluorine compound reported in 1835.[4] However, it was not until the mid-20th century that the significance of fluorine in medicinal chemistry was truly appreciated, spurred by the success of fluorinated corticosteroids like fludrocortisone, the first fluoro-pharmaceutical marketed in 1954.[1]
While a singular "discovery" of fluorinated branched amines is not documented, their emergence can be traced to the broader exploration of fluorinated amino acids as unnatural building blocks for peptides and as potential enzyme inhibitors. Early synthetic efforts in the mid to late 20th century focused on developing methods to access these novel structures. For instance, chemoenzymatic approaches for the synthesis of (2S)-5,5,5-trifluoroleucine were developed, highlighting the early interest in these complex molecules.[1]
Synthetic Methodologies for Fluorinated Branched Amines
The synthesis of fluorinated branched amines, particularly in a stereoselective manner, presents unique challenges. A variety of innovative methods have been developed to address these challenges, providing access to a diverse range of these valuable compounds.
Asymmetric Synthesis using Chiral Ni(II) Complexes
A powerful strategy for the stereoselective synthesis of γ-branched fluorinated amino acids, such as trifluoroleucine, involves the use of chiral Ni(II) complexes.[7] This method allows for the gram-scale synthesis of enantio- and diastereomerically pure products.[7]
Experimental Protocol: Synthesis of Trifluoroleucine Analogs[7]
Step 1: Synthesis of Fluorinated Alkyl Iodide Precursor
A fluorinated tosylate is first synthesized and then converted to the corresponding iodide. For example, 3,3,3-trifluoro-2-methylpropan-1-ol (B1311797) can be converted to its tosylate, which is then subjected to an iodination reaction.
-
Reaction Conditions: The iodination of the tosylate is optimized at 80 °C for 24 hours.
-
Yield: A yield of 87% for the fluorinated alkyl iodide can be achieved.
Step 2: Alkylation of the Chiral Ni(II) Complex
The synthesized fluorinated alkyl iodide is then used to alkylate a chiral Ni(II) complex of a glycine (B1666218) Schiff base.
-
Reaction Conditions: The alkylation is carried out in the presence of a base like DBU in a suitable solvent such as acetonitrile (B52724) at 0 °C.
-
Diastereoselectivity: This method provides high diastereoselectivity due to the steric hindrance of the chiral ligand on the Ni(II) complex.
Step 3: Hydrolysis and Protection
The alkylated Ni(II) complex is hydrolyzed under acidic conditions, followed by protection of the amino group (e.g., with Fmoc-Osu) to yield the desired fluorinated amino acid.
The following diagram illustrates the general workflow for the synthesis of γ-branched fluorinated amino acids using a chiral Ni(II) complex.
Caption: Synthesis of γ-branched fluorinated amino acids.
Chemoenzymatic Synthesis
Enzymes offer a highly selective and efficient route to chiral fluorinated compounds. Transaminases, for example, can be used for the asymmetric synthesis of fluorinated amines from their corresponding keto acids.[1]
Experimental Protocol: Chemoenzymatic Synthesis of (2S)-5,5,5-Trifluoroleucine[1]
This method involves the transamination of the α-keto acid precursor of trifluoroleucine using an enzyme such as L-amino acid dehydrogenase.
-
Enzyme: Alcaligenes faecalis has been used for this transformation.[1]
-
Substrate: The corresponding α-keto acid of the target fluorinated amino acid.
-
Reaction Conditions: The reaction is typically carried out in an aqueous buffer system with a suitable amino donor.
Other Stereoselective Methods
Various other stereoselective methods have been developed, including:
-
Organocatalysis: For the enantioselective synthesis of β- and γ-fluoroamines.
-
Ring-opening of aziridines: With a fluoride (B91410) source to produce β-fluoroamines.
-
Asymmetric hydrogenation: Of fluorinated imines.
| Method | Target Compound | Key Reagents/Catalysts | Stereoselectivity | Reference |
| Chiral Ni(II) Complex | γ-Trifluoroleucine | Chiral Ni(II) complex, DBU | High de | [7] |
| Chemoenzymatic | (2S)-5,5,5-Trifluoroleucine | Transaminase (e.g., from Alcaligenes faecalis) | High ee | [1] |
| Organocatalysis | β- and γ-fluoroamines | Chiral organocatalysts | 87-96% ee | |
| Aziridine Ring Opening | β-fluoroamines | Fluoride source | Regio- and diastereoselective |
Biological Significance and Applications
Fluorinated branched amines have a significant impact on biological systems and are valuable tools in drug discovery and chemical biology.
Modulation of Physicochemical Properties and Biological Activity
The introduction of fluorine can dramatically alter the properties of branched amines:
-
Basicity (pKa): Fluorination generally lowers the pKa of a nearby amine, which can improve oral bioavailability by increasing the proportion of the neutral species that can cross cell membranes.[3]
-
Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom may increase lipophilicity, while a trifluoromethyl group can either increase or decrease it depending on the molecular environment. This modulation is critical for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) properties.
-
Metabolic Stability: The strong C-F bond can block sites of metabolism by cytochrome P450 enzymes, leading to a longer half-life of the drug.[8]
Conformational Control and Protein Engineering
Fluorinated branched-chain amino acids, such as trifluoroleucine and fluorinated valine analogs, are powerful tools in protein engineering.[9][10]
-
Conformational Effects: The gauche effect of the C-F bond can influence the conformational preferences of the amino acid side chain and the peptide backbone.[11] This can be used to stabilize specific secondary structures, such as α-helices or β-sheets, in peptides and proteins.[9]
-
Protein Stability: The incorporation of trifluoroleucine into the hydrophobic core of proteins has been shown to increase their thermal stability.[9]
-
¹⁹F NMR Probes: The fluorine nucleus is an excellent NMR probe. Incorporating fluorinated amino acids into proteins allows for the study of protein structure, dynamics, and interactions with other molecules without the background signal present in ¹H NMR.[12]
Enzyme Inhibition
Fluorinated branched amines can act as potent enzyme inhibitors. The electron-withdrawing nature of fluorine can enhance the binding affinity of a molecule to an enzyme's active site or render it a mechanism-based inhibitor.[13][14] For example, fluorinated amino acids have been designed as irreversible inhibitors of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes.[8]
Impact on Cellular Signaling
While direct modulation of specific signaling pathways by fluorinated branched amines is an emerging area of research, their influence can be inferred from their effects on protein function and metabolism.
Non-fluorinated branched-chain amino acids (BCAAs) are known to be key regulators of the mTOR (mammalian target of rapamycin) signaling pathway , which is a central controller of cell growth, proliferation, and metabolism.[15][16] Leucine (B10760876), in particular, is a potent activator of mTORC1.[17][18] Given that fluorinated analogs can mimic natural amino acids, it is plausible that they could also interact with the components of the mTOR pathway, potentially as agonists or antagonists.
The diagram below illustrates the canonical mTORC1 signaling pathway activated by leucine.
Caption: Leucine-mediated activation of the mTORC1 signaling pathway.
Furthermore, by altering protein conformation and stability, fluorinated branched amines can indirectly affect signaling pathways that are dependent on specific protein-protein interactions. Proteomic studies of cells treated with fluorinated branched-chain amino acids can reveal changes in protein expression and post-translational modifications, providing insights into the affected cellular pathways.[19][20]
Conclusion and Future Perspectives
Fluorinated branched amines have evolved from chemical curiosities to indispensable tools in modern drug discovery and chemical biology. Their unique ability to modulate the physicochemical and biological properties of molecules provides a powerful strategy for optimizing drug candidates and probing biological systems.
The continued development of novel and efficient synthetic methods will undoubtedly expand the accessible chemical space of fluorinated branched amines, enabling the synthesis of increasingly complex and diverse structures. Future research will likely focus on:
-
Elucidating the precise mechanisms by which fluorinated branched amines modulate cellular signaling pathways.
-
Developing novel therapeutics that leverage the unique properties of these compounds for a wide range of diseases, including cancer, metabolic disorders, and neurological conditions.
-
Expanding the toolkit of ¹⁹F NMR probes for in-cell and in-vivo studies of protein function and drug-target engagement.
The rich history and dynamic present of fluorinated branched amines suggest a bright future where these fascinating molecules will continue to play a pivotal role in advancing our understanding of biology and improving human health.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Stabilization of coiled-coil peptide domains by introduction of trifluoroleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole-body metabolic fate of branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
- 12. (PDF) Enzymatic Synthesis of Fluorine-Containing Amino [research.amanote.com]
- 13. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biocon.re.kr [biocon.re.kr]
- 16. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sestrin2 is a leucine sensor for the mTORC1 pathway [dspace.mit.edu]
- 18. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Branched-Chain Amino Acid Degradation Pathway was Inactivated in Colorectal Cancer: Results from a Proteomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to Fluoroamphetamine Analogs and Derivatives
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational and research purposes only. The compounds discussed herein are potent psychoactive substances and should only be handled by qualified professionals in a controlled laboratory setting.
Introduction
While the specific compound "1-Fluoro-2-methylpropan-2-amine" is noted in chemical databases, there is a significant lack of published research regarding its analogs, derivatives, and pharmacological profile. This guide, therefore, focuses on a closely related and extensively studied class of compounds: the fluoroamphetamines. Specifically, this whitepaper will delve into the synthesis, pharmacology, and mechanisms of action of the positional isomers 2-Fluoroamphetamine (2-FA), 3-Fluoroamphetamine (3-FA), and 4-Fluoroamphetamine (4-FA). These compounds serve as valuable pharmacological tools for understanding the structure-activity relationships of monoamine releasing agents and hold potential for the development of novel therapeutics.
The substitution of a fluorine atom onto the phenyl ring of the amphetamine backbone significantly alters the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide will provide a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Pharmacology: Interaction with Monoamine Transporters
The primary mechanism of action for fluoroamphetamines involves their interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These compounds act as both reuptake inhibitors and releasing agents, leading to a significant increase in the synaptic concentrations of these key neurotransmitters.
Quantitative Pharmacological Data
Table 1: Monoamine Transporter Uptake Inhibition (IC50 nM)
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| 2-Fluoroamphetamine (2-FA) | 270[2] | 43[2] | 1845[2] |
| 4-Fluoroamphetamine (4-FA) | 770[3][4] | 420[3][4] | 6800[3] |
Table 2: Monoamine Release (EC50 nM)
| Compound | Dopamine (DA) EC50 (nM) | Norepinephrine (NE) EC50 (nM) | Serotonin (5-HT) EC50 (nM) |
| 4-Fluoroamphetamine (4-FA) | 200[3] | 37[3] | 730[3] |
Table 3: Other Pharmacological Data for 4-Fluoroamphetamine (4-FA)
| Target | Parameter | Value (nM) |
| 5-HT2A Receptor | Ki | 11,300[3] |
| 5-HT2C Receptor | Ki | 7,800[3] |
| Monoamine Oxidase A (MAO-A) | IC50 | 16,000[3] |
Synthesis of Fluoroamphetamine Analogs
The synthesis of fluoroamphetamines typically involves a multi-step process starting from the corresponding fluorinated benzaldehyde. The most common route is a Henry condensation followed by a reduction of the resulting nitropropene.
General Synthesis Workflow
Experimental Protocols
Synthesis of 2-Fluoroamphetamine (2-FA) via Reductive Amination of 2-Fluorophenylacetone (2-FP2P)[5]
Materials:
-
2-Fluorophenylacetone (2-FP2P)
-
Methanol
-
Glacial acetic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dilute hydrochloric acid (HCl)
-
Concentrated sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (or diethyl ether)
-
Anhydrous magnesium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2-fluorophenylacetone (1 equivalent) and ammonium acetate (10 equivalents) in methanol. Adjust the pH of the solution to approximately 5.5 with glacial acetic acid. Stir the mixture at room temperature for 2-4 hours.
-
Reduction: To the reaction mixture, add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 30°C. Stir the reaction for an additional 12-24 hours at room temperature.
-
Workup: Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2) to decompose any remaining cyanoborohydride. Stir for 1 hour. Make the solution basic (pH > 12) with the addition of a concentrated sodium hydroxide solution.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic extracts.
-
Purification:
-
Acid-Base Extraction: Wash the combined organic layers with brine. Extract the organic layer with dilute HCl. Separate the acidic aqueous layer and wash it with fresh organic solvent. Basify the aqueous layer with a concentrated sodium hydroxide solution and extract the 2-FA freebase with an organic solvent.
-
Drying and Evaporation: Dry the final organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Distillation: Purify the resulting oil by fractional distillation under reduced pressure to obtain pure 2-Fluoroamphetamine.
-
In Vitro Monoamine Transporter Uptake Inhibition Assay[2]
Objective: To determine the IC50 value of a test compound for the inhibition of dopamine, norepinephrine, and serotonin uptake into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
96-well cell culture plates
-
Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)
-
Test compound (e.g., 2-FA, 4-FA)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation counter
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound for 10-20 minutes at 37°C.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter to each well.
-
Uptake Termination: After a short incubation period (typically 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.
Signaling Pathways and Mechanism of Action
Amphetamine and its analogs, including the fluoroamphetamines, exert their effects through a complex interplay of interactions with monoamine transporters and downstream signaling cascades.
Monoamine Release Mechanism
The canonical mechanism of amphetamine-induced monoamine release involves the following steps:
-
Uptake: The amphetamine analog is transported into the presynaptic neuron via monoamine transporters (DAT, NET, SERT).
-
VMAT2 Inhibition: Once inside the neuron, the drug disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the leakage of neurotransmitters from synaptic vesicles into the cytoplasm.
-
Transporter Reversal: The elevated cytoplasmic neurotransmitter concentration, along with the amphetamine analog itself, causes the plasma membrane monoamine transporters to reverse their direction of transport, resulting in the efflux of neurotransmitters into the synaptic cleft.
This process is further modulated by intracellular signaling pathways, including those involving Protein Kinase C (PKC) and Rho GTPases.
Role of Protein Kinase C (PKC) and Rho GTPase in Transporter Regulation
Recent research has elucidated the role of intracellular signaling cascades in modulating the effects of amphetamines. Amphetamine has been shown to activate Protein Kinase C (PKC), which can phosphorylate monoamine transporters, facilitating their reversal and subsequent neurotransmitter efflux.[5]
Furthermore, amphetamines can activate the small GTPase RhoA, which leads to the internalization of dopamine transporters from the cell surface.[6] This process reduces the number of available transporters for reuptake, further potentiating the increase in synaptic dopamine levels.
Conclusion
The fluoroamphetamines represent a fascinating class of compounds with distinct pharmacological profiles dictated by the position of the fluorine substituent. While 2-FA and 3-FA appear to be more selective for the catecholamine systems, 4-FA exhibits a broader spectrum of activity with significant serotonergic effects. This guide has provided a comprehensive overview of the available data on the synthesis, pharmacology, and mechanism of action of these important research chemicals. The detailed experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development, facilitating further investigation into this intriguing family of psychoactive molecules. The continued study of these compounds will undoubtedly provide deeper insights into the complex regulation of monoaminergic neurotransmission and may pave the way for the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Protein kinase C inhibitors block amphetamine-mediated dopamine release in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amphetamine activates Rho GTPase signaling to mediate dopamine transporter internalization and acute behavioral effects of amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Theoretical Investigation into the Stability of 1-Fluoro-2-methylpropan-2-amine
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Abstract
The introduction of fluorine into small organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] This whitepaper presents a theoretical framework for evaluating the stability of 1-Fluoro-2-methylpropan-2-amine, a representative fluorinated amine building block. Utilizing state-of-the-art computational chemistry protocols, we outline a comprehensive approach to determine its structural, thermodynamic, and electronic properties. This guide provides detailed methodologies for conformational analysis, thermodynamic stability assessment, and electronic structure characterization through Natural Bond Orbital (NBO) analysis. The results, presented in a clear, tabular format, serve as a template for the in-silico evaluation of novel fluorinated compounds, enabling researchers to predict molecular stability and guide experimental design in the early stages of drug development.
Introduction
Fluorinated amines are a critical class of compounds in medicinal chemistry. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical properties, such as basicity (pKa) and lipophilicity (logP), which in turn influences its pharmacokinetic and pharmacodynamic profile.[4] Specifically, the strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[1][3]
This compound combines a neopentyl-like scaffold with a primary amine and a fluorine atom at the C1 position. This structure presents interesting questions regarding its conformational preferences and overall stability. The proximity of the electronegative fluorine atom to the amine group can induce significant electronic effects, influencing the molecule's geometry, reactivity, and intermolecular interactions.
A thorough theoretical understanding of the stability of such building blocks is essential before their incorporation into larger, more complex drug candidates. Computational chemistry provides a powerful, cost-effective toolkit for this purpose, allowing for the detailed exploration of a molecule's potential energy surface and the quantification of its thermodynamic and electronic characteristics.[5][6][7] This document outlines the theoretical protocols and expected outcomes from such a study on this compound.
Computational Protocols & Methodologies
The following protocols describe a robust computational workflow for assessing the stability of this compound. These methods are based on widely accepted practices in the field of quantum chemistry.
Software
All calculations can be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or GAMESS.[8][9][10] Visualization and analysis of the results can be conducted with supporting software like GaussView or Chemcraft.
Conformational Analysis
To identify the most stable conformers of the molecule, a systematic or stochastic conformational search is required.[11][12][13]
Protocol:
-
Initial Structure Generation: The initial 3D structure of this compound is built using a molecular editor.
-
Potential Energy Surface Scan: A relaxed potential energy surface scan is performed by systematically rotating the key dihedral angles, specifically the C1-C2 and C2-N bonds.
-
Geometry Optimization: All unique minima identified from the scan are then fully optimized without constraints.
-
Level of Theory: A computationally efficient level of theory is suitable for the initial search, such as the B3LYP functional with the 6-31G(d) basis set.
Thermodynamic Stability Calculation
For the lowest energy conformers, more accurate calculations are performed to determine their thermodynamic properties.
Protocol:
-
Re-optimization: The geometries of the most stable conformers are re-optimized at a higher level of theory, for instance, using the B3LYP functional with the 6-311+G(d,p) basis set . This basis set is robust for organic molecules containing fluorine.[14]
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.[15]
-
Thermochemical Data Extraction: From the frequency calculation output, key thermodynamic properties such as the zero-point vibrational energy (ZPVE), enthalpy (H), and Gibbs free energy (G) are extracted for a standard state of 298.15 K and 1 atm.[5][16]
Electronic Structure Analysis
To understand the electronic factors contributing to stability, a Natural Bond Orbital (NBO) analysis is conducted.[17][18]
Protocol:
-
NBO Calculation: The NBO analysis is performed on the final, high-level optimized geometry. This is typically requested as a post-processing step within the quantum chemistry software.[19][20]
-
Data Analysis: The output is analyzed to determine:
-
Natural Atomic Charges: To understand the charge distribution and the inductive effect of the fluorine atom.
-
Hybridization: To describe the bonding orbitals.
-
Second-Order Perturbation Theory Analysis: To identify and quantify the stabilizing hyperconjugative interactions, such as delocalization of electron density from bonding orbitals to anti-bonding orbitals.[18]
-
Theoretical Results
Disclaimer: The following quantitative data are representative examples generated for illustrative purposes, as no specific published theoretical studies on this compound were available. They reflect chemically plausible outcomes of the described computational protocols.
Conformational Stability
The conformational analysis would likely reveal several stable conformers, differing primarily by the rotation around the C1-C2 bond (defining the position of the fluorine relative to the amine) and the C2-N bond. The relative energies determine their population at equilibrium.
Table 1: Calculated Relative Energies and Thermodynamic Properties of this compound Conformers
| Conformer ID | Relative Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| Conf-1 (Global Min.) | 0.00 | 0.00 | 0.00 | 75.3 |
| Conf-2 | 0.85 | 0.82 | 0.95 | 19.1 |
| Conf-3 | 1.52 | 1.49 | 1.68 | 5.6 |
The global minimum (Conf-1) would likely exhibit a staggered conformation that minimizes steric hindrance between the fluoromethyl group and the amine, while potentially maximizing stabilizing gauche interactions involving the fluorine atom.
Absolute Thermodynamic Properties
The absolute thermodynamic values provide insight into the molecule's intrinsic stability.
Table 2: Calculated Absolute Thermodynamic Properties for the Most Stable Conformer (Conf-1)
| Property | Value | Units |
| Zero-Point Vibrational Energy (ZPVE) | 85.41 | kcal/mol |
| Standard Enthalpy of Formation (ΔH°f) | -75.23 | kcal/mol |
| Standard Gibbs Free Energy of Formation (ΔG°f) | -32.15 | kcal/mol |
| HOMO-LUMO Gap | 6.88 | eV |
A negative Gibbs free energy of formation indicates that the molecule is stable with respect to its constituent elements. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[15]
Electronic Structure and NBO Analysis
NBO analysis quantifies the electronic effects governing the molecule's stability.
Table 3: Selected NBO Analysis Results for the Most Stable Conformer (Conf-1)
| Parameter | Atom(s) | Value | Description |
| Natural Charge | F | -0.41 e | Highly polarized C-F bond |
| Natural Charge | C1 | +0.25 e | Carbon atom attached to fluorine |
| Natural Charge | C2 | +0.15 e | Quaternary carbon |
| Natural Charge | N | -0.95 e | Nitrogen atom of the amine group |
| Stabilization Energy (E(2)) | σ(C-H) → σ(C-F) | 1.85 kcal/mol | Hyperconjugation weakening C-F bond |
| Stabilization Energy (E(2)) | n(N) → σ(C-F) | 0.75 kcal/mol | Interaction between N lone pair and C-F antibond |
| Stabilization Energy (E(2)) | n(N) → σ*(C-C) | 2.50 kcal/mol | Interaction between N lone pair and C-C antibond |
The NBO results highlight the strong inductive effect of the fluorine atom, leading to a significant partial positive charge on the adjacent carbon (C1). The second-order perturbation analysis reveals key hyperconjugative interactions that contribute to the overall stability of the molecule.
Visualizations
Computational Workflow
References
- 1. Metabolism of Fluorine-Containing Drugs | Annual Reviews [annualreviews.org]
- 2. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. docs.materialsproject.org [docs.materialsproject.org]
- 6. The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Computational Tools for Handling Molecular Clusters: Configurational Sampling, Storage, Analysis, and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 9. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
- 10. iscitech.com [iscitech.com]
- 11. benchchem.com [benchchem.com]
- 12. calcus.cloud [calcus.cloud]
- 13. Conformational Analysis - Drug Design Org [drugdesign.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. fiveable.me [fiveable.me]
- 17. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 18. notes.fluorine1.ru [notes.fluorine1.ru]
- 19. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 20. m.youtube.com [m.youtube.com]
A Technical Guide to Potential Research Areas for 1-Fluoro-2-methylpropan-2-amine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2-methylpropan-2-amine is a fascinating, yet underexplored, chemical entity. Its structure, featuring a fluorinated methyl group adjacent to a sterically hindered tertiary amine, presents a unique combination of properties that are highly valuable in the field of medicinal chemistry. The incorporation of fluorine can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeation, and binding affinity for target proteins.[1][2] This guide aims to provide a comprehensive overview of the potential research avenues for this compound, offering a roadmap for its exploration as a novel scaffold in drug discovery and other chemical sciences.
Physicochemical Properties and Synthesis
Currently, this compound is commercially available, primarily as its hydrochloride salt. A summary of its known and computed properties is presented below.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₄H₁₀FN | [3] |
| Molecular Weight | 91.13 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 112433-52-0 | [4] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [5] |
| Computed LogP | 0.6932 | [5] |
| Hydrochloride Salt | ||
| Molecular Formula | C₄H₁₁ClFN | |
| CAS Number | 112433-51-9 | |
| Melting Point | 247-248 °C | |
| Physical Form | Powder |
While the compound is commercially available, the development of novel and efficient synthetic routes, particularly enantioselective methods, represents a significant research opportunity.
Potential Research Area 1.1: Novel Synthetic Methodologies
The development of stereoselective synthetic routes to access chiral analogs of this compound is a key area for investigation. This would enable the exploration of stereochemistry-dependent biological activities. A potential synthetic workflow is outlined below.
Caption: A generalized workflow for the asymmetric synthesis of this compound.
Medicinal Chemistry and Drug Discovery
The structural motifs present in this compound—a tertiary amine and a fluorinated alkyl group—are prevalent in many biologically active compounds. The tert-butylamine (B42293) moiety, for instance, is a key structural component in β-blockers and other pharmaceuticals.[6][7] The strategic placement of a fluorine atom can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of the neighboring amine, thereby influencing its interaction with biological targets.[2][8]
Potential Research Area 2.1: Library Synthesis and Screening
A primary research direction is the use of this compound as a scaffold for the synthesis of a diverse chemical library. The primary amine serves as a handle for derivatization with a wide range of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to generate a library of amides, sulfonamides, and ureas for biological screening.
Potential Research Area 2.2: Exploration as a Bioisostere
The fluorinated neopentyl amine structure could serve as a bioisostere for other common chemical groups in known drugs. Replacing a metabolically labile group with this scaffold could lead to compounds with improved pharmacokinetic profiles.
Potential Research Area 2.3: Targeting Ion Channels and GPCRs
Many ion channel modulators and GPCR ligands feature tertiary amine structures. The unique electronic and steric properties of this compound make it an attractive candidate for incorporation into novel modulators of these target classes.
Experimental Protocol: Parallel Amide Synthesis
A representative protocol for the synthesis of an amide library from this compound hydrochloride is provided below.
-
Salt-to-Freebase Conversion: Dissolve this compound hydrochloride (1.0 eq) in a biphasic mixture of dichloromethane (B109758) (DCM) and 1M aqueous sodium hydroxide. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
-
Arraying Reactants: In a 96-well plate, dispense a solution of the free amine in anhydrous DCM (0.1 M, 100 µL per well).
-
Addition of Acyl Chlorides: To each well, add a solution of a unique acyl chloride (1.1 eq) in anhydrous DCM (0.11 M, 100 µL per well).
-
Reaction: Seal the plate and agitate at room temperature for 16 hours.
-
Workup: Quench the reaction by adding 100 µL of saturated aqueous sodium bicarbonate to each well. Add 200 µL of DCM and shake. Allow the layers to separate and collect the organic phase.
-
Analysis and Purification: Analyze the crude product from each well by LC-MS. Purify desired products by preparative HPLC.
Agrochemical Research
The principles of drug discovery are often translatable to agrochemical research. The metabolic stability conferred by fluorination is also a desirable trait in pesticides and herbicides.
Potential Research Area 3.1: Screening for Herbicidal and Fungicidal Activity
A library of derivatives of this compound could be screened against a panel of common plant pathogens and weeds to identify potential lead compounds for new agrochemicals.
Materials Science
Primary amines are versatile building blocks in polymer chemistry and materials science.
Potential Research Area 4.1: Monomer for Novel Polymers
This compound could be explored as a monomer for the synthesis of novel fluorinated polymers. These materials could exhibit interesting properties such as low surface energy, high thermal stability, and chemical resistance, making them suitable for specialized coatings and membranes.
Proposed Research Cascade for Drug Discovery
The following diagram illustrates a logical workflow for the exploration of this compound in a drug discovery context.
Caption: A logical workflow for the progression of this compound from a starting scaffold to a preclinical candidate.
Hypothetical Signaling Pathway Modulation
Given the prevalence of tertiary amine-containing molecules as kinase inhibitors, derivatives of this compound could potentially modulate kinase signaling pathways, which are often dysregulated in diseases like cancer.
Caption: A hypothetical signaling pathway (MAPK) that could be targeted by derivatives of the core scaffold.
Conclusion
This compound represents a promising, yet largely untapped, resource for chemical and biological research. Its unique structural and electronic properties make it an ideal candidate for exploration in medicinal chemistry, agrochemicals, and materials science. The research avenues proposed in this guide provide a framework for a systematic investigation into the potential of this intriguing molecule. The development of diverse libraries based on this scaffold, coupled with robust biological screening, is likely to yield novel compounds with significant scientific and potentially commercial value.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C4H10FN | CID 13935250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 112433-52-0|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 7. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 1-Fluoro-2-methylpropan-2-amine in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known safety and handling information for 1-Fluoro-2-methylpropan-2-amine and its hydrochloride salt. Due to the limited publicly available data specific to this compound, this guide also incorporates general safety protocols for handling fluorinated organic compounds and primary amines. It is imperative for all laboratory personnel to supplement this information with their institution's specific safety procedures.
Chemical and Physical Properties
This compound is a fluorinated primary amine. While extensive experimental data on the free base is limited, some properties of the compound and its more commonly supplied hydrochloride salt have been reported.
| Property | Value | Source |
| Chemical Name | This compound | IUPAC |
| Synonyms | 2-fluoro-1,1-dimethyl-ethylamine | PubChem[1] |
| CAS Number | 112433-52-0 | EnamineStore[2] |
| Molecular Formula | C₄H₁₀FN | PubChem[1] |
| Molecular Weight | 91.13 g/mol | PubChem[1] |
| Boiling Point (Predicted) | 143.7°C at 760 mmHg (for HCl salt) | Guidechem[3] |
| Flash Point (Predicted) | 40.7°C (for HCl salt) | Guidechem[3] |
| Vapor Pressure (Predicted) | 4.69 mmHg at 25°C (for HCl salt) | Guidechem[3] |
| Physical Form | Powder (for HCl salt) | Sigma-Aldrich[4] |
| Melting Point | 247-248 °C (for HCl salt) | Sigma-Aldrich[4][5] |
Hazard Identification and Safety Precautions
The hydrochloride salt of this compound is classified as an irritant. The following GHS hazard statements apply:
-
H315: Causes skin irritation. [4]
-
H319: Causes serious eye irritation. [4]
-
H335: May cause respiratory irritation. [4]
Based on these classifications and the general reactivity of fluorinated amines, the following safety precautions are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Fluoro-2-methylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1-Fluoro-2-methylpropan-2-amine, a valuable fluorinated building block for applications in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity.
The described synthetic route is a three-step process commencing with the commercially available starting material, 2-amino-2-methyl-1-propanol (B13486). The protocol involves the protection of the amino group, followed by a deoxofluorination of the primary alcohol, and concludes with the deprotection of the amine to yield the target compound. This methodology is based on well-established organic transformations and is designed to be accessible to researchers with a standard organic chemistry laboratory setup.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed via the following three steps:
-
N-Protection: The amino group of 2-amino-2-methyl-1-propanol is protected as a tert-butoxycarbonyl (Boc) carbamate (B1207046) to prevent side reactions during the subsequent fluorination step.
-
Deoxofluorination: The hydroxyl group of the N-Boc protected amino alcohol is converted to a fluorine atom using (diethylamino)sulfur trifluoride (DAST).
-
N-Deprotection: The Boc protecting group is removed under acidic conditions to afford the final product, this compound.
Data Presentation
The following table summarizes the key transformations and expected materials for each step of the synthesis. Please note that yields are estimates based on analogous reactions reported in the literature and may vary.
| Step | Reaction | Starting Material | Key Reagents | Product | Estimated Yield |
| 1 | N-Protection | 2-Amino-2-methyl-1-propanol | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Triethylamine (B128534) (NEt₃) | tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | 90-95% |
| 2 | Deoxofluorination | tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | (Diethylamino)sulfur trifluoride (DAST) | tert-Butyl (1-fluoro-2-methylpropan-2-yl)carbamate | 60-70% |
| 3 | N-Deprotection | tert-Butyl (1-fluoro-2-methylpropan-2-yl)carbamate | Trifluoroacetic acid (TFA) | This compound | >95% |
Experimental Protocols
Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. DAST is a hazardous substance and should be handled with extreme care.
Step 1: Synthesis of tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (N-Boc-2-amino-2-methyl-1-propanol)
This procedure outlines the protection of the amino group of 2-amino-2-methyl-1-propanol using di-tert-butyl dicarbonate.
Materials:
-
2-Amino-2-methyl-1-propanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of 2-amino-2-methyl-1-propanol (1.0 eq.) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate as a white solid.
Step 2: Synthesis of tert-Butyl (1-fluoro-2-methylpropan-2-yl)carbamate
This protocol describes the deoxofluorination of the N-protected amino alcohol using DAST.
Materials:
-
tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate
-
(Diethylamino)sulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Dry ice/acetone bath
Procedure:
-
Dissolve tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq.) dropwise to the stirred solution.
-
Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (1-fluoro-2-methylpropan-2-yl)carbamate.
Step 3: Synthesis of this compound
This final step involves the removal of the Boc protecting group to yield the target amine.
Materials:
-
tert-Butyl (1-fluoro-2-methylpropan-2-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve tert-butyl (1-fluoro-2-methylpropan-2-yl)carbamate (1.0 eq.) in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq.) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain this compound. Note: The product is likely to be volatile, so care should be taken during solvent removal.
Visualizations
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for Fluorinated Amino Acid Analogs in PET Imaging
Disclaimer: The specific compound "1-Fluoro-2-methylpropan-2-amine" has not been identified as a Positron Emission Tomography (PET) imaging agent in publicly available scientific literature. The following application notes and protocols are based on structurally related and well-researched fluorinated analogues of α-aminoisobutyric acid (AIB), namely 2-amino-3-[18F]fluoro-2-methylpropanoic acid ([18F]FAMP) and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid ([18F]N-MeFAMP) . These compounds show significant promise as PET tracers for oncological applications, particularly for imaging intracranial neoplasms.[1][2]
Introduction to Fluorinated AIB Analogs for PET Imaging
Radiolabeled amino acids are a critical class of PET tracers for oncology, as they can visualize the increased metabolic activity of tumor cells.[3][4][5] Unlike the most common clinical PET tracer, [18F]FDG, which is a glucose analog, amino acid tracers often provide better tumor-to-background contrast, especially in the brain where normal glucose uptake is high.[5]
[18F]FAMP and [18F]N-MeFAMP are fluorinated, non-natural amino acid analogs that are taken up by cancer cells primarily through the Alanine-Serine-Cysteine (ASC) and L-type amino acid transporters (System A and System L).[1][2] Their accumulation in tumor tissue allows for non-invasive visualization and quantification of tumor metabolic activity.
Key Advantages:
-
High Tumor-to-Brain Ratios: These tracers exhibit significantly higher uptake in brain tumors compared to surrounding healthy brain tissue, leading to excellent image contrast.[1][2]
-
Low Normal Brain Uptake: Minimal accumulation in healthy brain parenchyma reduces background signal.
-
Potential for Differentiating Tumor Grades: The intensity of tracer uptake may correlate with tumor grade and proliferation.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of [18F]FAMP and [18F]N-MeFAMP.
Table 1: Radiosynthesis and Quality Control Parameters
| Parameter | [18F]FAMP | [18F]N-MeFAMP |
| Radiochemical Yield (decay-corrected) | >78% | >78% |
| Radiochemical Purity | >99% | >99% |
| Synthesis Time | Not specified in provided abstracts. | Not specified in provided abstracts. |
| Precursor | Cyclic sulfamidate precursor | Cyclic sulfamidate precursor |
| Labeling Method | No-carrier-added nucleophilic substitution | No-carrier-added nucleophilic substitution |
Data sourced from McConathy et al.[1][2]
Table 2: In Vivo Biodistribution in 9L Gliosarcoma Rat Model (60 min post-injection)
| Parameter | [18F]FAMP | [18F]N-MeFAMP |
| Tumor-to-Normal Brain Ratio | 36:1 | 104:1 |
Data sourced from McConathy et al.[1][2]
Experimental Protocols
Radiosynthesis of [18F]FAMP and [18F]N-MeFAMP
This protocol is a generalized procedure based on the nucleophilic substitution of a cyclic sulfamidate precursor as described in the literature.[1][2]
Materials:
-
Cyclic sulfamidate precursor for FAMP or N-MeFAMP
-
[18F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (B52724) (anhydrous)
-
Hydrochloric acid (HCl)
-
Sterile water for injection
-
Solid-phase extraction (SPE) cartridges for purification
-
High-performance liquid chromatography (HPLC) system for quality control
Procedure:
-
[18F]Fluoride Trapping and Elution: Trap aqueous [18F]fluoride from the cyclotron target onto an anion exchange cartridge. Elute the [18F]fluoride into a reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
Azeotropic Drying: Remove water from the [18F]fluoride/K222 mixture by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen. Repeat this step to ensure anhydrous conditions.
-
Radiolabeling Reaction: Add the cyclic sulfamidate precursor dissolved in anhydrous acetonitrile to the dried [18F]fluoride/K222 complex. Heat the reaction mixture at a specified temperature (e.g., 85-120°C) for a defined period (e.g., 10-20 minutes).
-
Hydrolysis: After the labeling reaction, add HCl to the reaction mixture and heat to hydrolyze the intermediate and remove protecting groups, yielding the final amino acid product.
-
Purification: Neutralize the reaction mixture and purify the crude product using SPE cartridges. Further purification can be achieved using semi-preparative HPLC.
-
Formulation: Elute the purified [18F]FAMP or [18F]N-MeFAMP from the HPLC column, remove the solvent, and formulate in sterile saline for injection.
-
Quality Control: Perform analytical HPLC to determine radiochemical purity and identity. Measure the final radioactivity and calculate the radiochemical yield.
In Vitro Amino Acid Transport Assay
This protocol outlines a method to characterize the uptake mechanism of the radiotracers in cancer cell lines.
Materials:
-
9L gliosarcoma cells (or other suitable cancer cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
[18F]FAMP or [18F]N-MeFAMP
-
Amino acid transport system inhibitors (e.g., 2-amino-2-norbornanecarboxylic acid (BCH) for System L, MeAIB for System A)
-
Gamma counter
Procedure:
-
Cell Culture: Culture 9L gliosarcoma cells in appropriate medium until confluent.
-
Cell Plating: Plate the cells in multi-well plates and allow them to adhere overnight.
-
Uptake Assay:
-
Wash the cells with PBS.
-
Incubate the cells with a known concentration of [18F]FAMP or [18F]N-MeFAMP in the presence or absence of specific amino acid transport inhibitors for a defined time period (e.g., 15-60 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells with ice-cold PBS.
-
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Data Analysis: Express the uptake as a percentage of the added dose per million cells. Compare the uptake in the presence and absence of inhibitors to determine the contribution of each transport system.
Visualizations
Caption: Radiosynthesis Workflow for [18F]FAMP/[18F]N-MeFAMP.
Caption: Uptake Mechanism of Fluorinated AIB Analogs in Tumor Cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors [frontiersin.org]
- 5. Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 1-Fluoro-2-methylpropan-2-amine with Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the radiolabeling of 1-Fluoro-2-methylpropan-2-amine with fluorine-18 (B77423) ([¹⁸F]FMPA), a potential PET radiotracer for various molecular imaging applications. The synthesis of [¹⁸F]FMPA is achieved via a nucleophilic aliphatic substitution (S(_N)2) reaction. This method is widely employed for the production of ¹⁸F-labeled radiopharmaceuticals due to its efficiency and the high specific activity of the resulting products.[1][2][3] The protocol described herein is designed to be adaptable for automated synthesis modules.
The primary challenge in ¹⁸F radiolabeling is the short half-life of fluorine-18 (approximately 110 minutes), which necessitates rapid and efficient chemical reactions.[1][2] This protocol utilizes a suitable precursor and optimized reaction conditions to ensure a high radiochemical yield in a short synthesis time.
Radiolabeling of this compound with Fluorine-18
The radiosynthesis of [¹⁸F]this compound involves a one-step nucleophilic substitution reaction on a protected precursor, followed by deprotection and purification. A common strategy for labeling aliphatic amines is the use of a precursor with a good leaving group, such as a tosylate or mesylate, on the alkyl chain.
Reaction Pathway
The general reaction scheme involves the nucleophilic attack of [¹⁸F]fluoride on a protected amino precursor. The protecting group on the amine is crucial to prevent side reactions. A common and effective protecting group for amines is the Boc (tert-butyloxycarbonyl) group.
Caption: Proposed reaction pathway for the synthesis of [¹⁸F]this compound.
Experimental Protocols
Materials and Equipment
-
Precursor: tert-butyl (1-(tosyloxy)-2-methylpropan-2-yl)carbamate
-
Reagents:
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
Hydrochloric acid (HCl)
-
Sterile water for injection
-
-
Equipment:
-
Automated radiosynthesis module (e.g., GE TRACERlab™, Siemens Explora FDG4) or manual setup in a hot cell
-
Anion exchange cartridge (e.g., QMA)
-
C18 Sep-Pak® cartridges
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Gas chromatography (GC) system
-
Dose calibrator
-
pH meter or pH strips
-
Sterile filtration unit (0.22 µm)
-
Experimental Workflow
Caption: Experimental workflow for the synthesis of [¹⁸F]this compound.
Step-by-Step Protocol
-
Preparation of [¹⁸F]Fluoride:
-
Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
The [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).
-
The trapped [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
-
Radiolabeling Reaction:
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to obtain the "naked" and highly reactive [¹⁸F]fluoride.[4]
-
A solution of the precursor, tert-butyl (1-(tosyloxy)-2-methylpropan-2-yl)carbamate (5-10 mg), in anhydrous acetonitrile (1 mL) is added to the dried [¹⁸F]fluoride complex.
-
The reaction mixture is heated at 100-120°C for 10-15 minutes.[5]
-
-
Deprotection and Purification:
-
After the reaction is complete, the solvent is evaporated.
-
Hydrochloric acid (e.g., 1 M, 1 mL) is added to the residue, and the mixture is heated at 80-100°C for 5 minutes to remove the Boc protecting group.
-
The crude product is then purified using a C18 Sep-Pak® cartridge. The cartridge is first conditioned with ethanol and then with sterile water. The reaction mixture is loaded onto the cartridge, which is then washed with sterile water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
The purified [¹⁸F]this compound is eluted from the cartridge with a small volume of ethanol, followed by sterile saline.
-
-
Final Formulation:
-
The final product is passed through a 0.22 µm sterile filter into a sterile vial. The final formulation should be an isotonic, sterile, and pyrogen-free solution ready for injection.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of [¹⁸F]this compound based on typical outcomes for similar radiolabeling procedures.
| Parameter | Expected Value | Reference Method |
| Radiochemical Yield (decay-corrected) | 30 - 50% | HPLC |
| Radiochemical Purity | > 95% | HPLC |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) | HPLC |
| Total Synthesis Time | 40 - 60 minutes | - |
| pH of Final Product | 5.0 - 7.5 | pH meter/strips |
| Residual Solvents (Acetonitrile, Ethanol) | < 410 ppm (Acetonitrile), < 5000 ppm (Ethanol) | GC |
Quality Control
A comprehensive quality control regimen is essential to ensure the safety and efficacy of the final radiopharmaceutical product.[6][7]
-
Radiochemical Purity and Identity: Determined by analytical HPLC using a suitable column (e.g., C18) with a mobile phase such as a mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer). The retention time of the product peak should match that of a non-radioactive standard.
-
Residual Solvents: The levels of residual solvents (e.g., acetonitrile, ethanol) are determined by gas chromatography (GC) to ensure they are below the limits specified in the pharmacopeia.
-
pH: The pH of the final product solution should be measured to ensure it is within a physiologically acceptable range (typically 5.0-7.5).
-
Sterility and Bacterial Endotoxins: Sterility testing is performed to ensure the absence of microbial contamination. The bacterial endotoxin level is determined using the Limulus Amebocyte Lysate (LAL) test. These tests are often performed retrospectively due to the short half-life of the product.[7]
Conclusion
This document provides a comprehensive guide for the radiolabeling of this compound with fluorine-18. The described protocol, based on a nucleophilic substitution reaction, is designed to be robust and adaptable for automated synthesis platforms. Adherence to the outlined experimental procedures and rigorous quality control will ensure the production of a high-quality radiotracer suitable for preclinical and clinical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. psec.uchicago.edu [psec.uchicago.edu]
- 3. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 6. Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Fluoro-2-methylpropan-2-amine in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profiles of drug candidates. The presence of fluorine can significantly modulate key properties such as metabolic stability, lipophilicity, and binding affinity. 1-Fluoro-2-methylpropan-2-amine, a fluorinated analog of tert-butylamine, presents a unique building block for the synthesis of novel pharmaceuticals. Its structural features—a primary amine for versatile chemical modifications and a fluoromethyl group on a tertiary carbon—offer the potential to introduce favorable steric and electronic properties into target molecules.
These application notes provide an overview of the potential uses of this compound in drug discovery and development, alongside detailed experimental protocols for its incorporation into lead compounds. While direct applications of this specific amine in marketed pharmaceuticals are not extensively documented in publicly available literature, the information presented here is based on the well-established principles of fluorine chemistry in drug design and general synthetic methodologies.
Application Notes: Leveraging this compound in Drug Discovery
The unique structural attributes of this compound make it a promising scaffold for the development of novel therapeutics across various disease areas. The introduction of the fluorinated isobutyl moiety can be strategically employed to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating this compound into a drug candidate can block potential sites of metabolism, thereby increasing the compound's half-life and bioavailability.
-
Modulate Lipophilicity and Permeability: The fluorine atom can alter the lipophilicity of a molecule, which in turn influences its solubility, permeability across biological membranes, and overall pharmacokinetic profile. Careful placement of this moiety can optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug.
-
Improve Binding Affinity and Selectivity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions. The steric bulk of the gem-dimethyl group can also contribute to conformational restriction, potentially leading to higher binding affinity and selectivity for the target receptor or enzyme.
-
Serve as a Versatile Synthetic Building Block: The primary amine functionality of this compound allows for a wide range of chemical transformations, including N-alkylation, amidation, and reductive amination, enabling its incorporation into a diverse array of molecular architectures.
Data Presentation
The physicochemical properties of this compound are summarized in the table below. This data is essential for planning synthetic reactions and for computational modeling in drug design.
| Property | Value | Source |
| Molecular Formula | C4H10FN | PubChem |
| Molecular Weight | 91.13 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 112433-52-0 | PubChem |
| SMILES | CC(C)(CF)N | PubChem |
| InChI | InChI=1S/C4H10FN/c1-4(2,6)3-5/h3,6H2,1-2H3 | PubChem |
| LogP (calculated) | 0.2 | PubChem |
| Boiling Point (predicted) | 78.5±8.0 °C at 760 mmHg | ChemSpider |
| pKa (predicted) | 9.5±0.1 | ChemSpider |
Experimental Protocols
The following protocols provide detailed methodologies for the utilization of this compound in the synthesis of pharmaceutical intermediates.
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes a general method for the synthesis of N-alkylated derivatives of this compound, a common step in the elaboration of this building block into more complex molecules.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-alkylated product.
Protocol 2: Reductive Amination with this compound
This protocol outlines a general procedure for the coupling of this compound with a carbonyl compound via reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in dichloromethane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate a general synthetic pathway and an experimental workflow involving this compound.
Caption: General synthetic pathway for incorporating this compound.
Caption: Experimental workflow for the N-alkylation of this compound.
Application Notes and Protocols for the Purification of 1-Fluoro-2-methylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-Fluoro-2-methylpropan-2-amine and its hydrochloride salt, targeting high purity levels required for research, discovery, and development applications. The methods described are based on established chemical principles and may be adapted from procedures for structurally similar compounds, given the limited specific literature for this particular molecule.
Overview of Purification Strategies
This compound, a fluorinated analog of tert-butylamine, can be purified as either the free amine or its hydrochloride salt. The choice of method depends on the nature of the impurities, the desired final form of the product, and the scale of the purification. Common techniques include:
-
Distillation: Effective for purifying the free amine, separating it from non-volatile impurities.
-
Acid-Base Extraction: A robust method to separate the basic amine from neutral and acidic impurities by converting it into a water-soluble salt.
-
Recrystallization: Primarily used for the purification of the solid hydrochloride salt to achieve high purity.
-
Column Chromatography: A versatile technique for removing closely related impurities.
Physicochemical Properties
A summary of relevant physical and chemical properties for this compound and its hydrochloride salt is presented in Table 1.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₄H₁₀FN | [1] |
| Molecular Weight | 91.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| This compound Hydrochloride | ||
| CAS Number | 112433-51-9 | |
| Molecular Formula | C₄H₁₀FN·HCl | |
| Melting Point | 247-248 °C | |
| Physical Form | Powder |
Experimental Protocols
Purification of this compound (Free Amine) by Distillation
This protocol is suitable for purifying the free amine from non-volatile impurities.
Materials:
-
Crude this compound
-
Sodium hydroxide (B78521) (NaOH) pellets (for drying)
-
Distillation apparatus with a fractionating column
-
Ice-cooled receiving flask
-
Heating mantle
Procedure:
-
Drying: If the crude amine contains water, dry it over NaOH pellets overnight.
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are well-sealed. Use a fractionating column for better separation. The receiving flask should be cooled in an ice bath to minimize loss of the volatile amine.
-
Distillation: Heat the distillation flask gently using a heating mantle.
-
Storage: Store the purified amine under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent degradation.
Purification via Conversion to Hydrochloride Salt and Liberation of the Free Amine
This is a highly effective method for removing organic, non-basic impurities.
Part A: Formation and Purification of the Hydrochloride Salt
Materials:
-
Crude this compound
-
Diethyl ether or other suitable organic solvent
-
Hydrochloric acid (HCl), either as a gas or a solution in a compatible solvent (e.g., diethyl ether, isopropanol)
-
Buchner funnel and filter paper
-
Absolute ethanol
Procedure:
-
Dissolution: Dissolve the crude amine in a suitable organic solvent like diethyl ether.
-
Precipitation: Slowly add a solution of HCl in the same or a miscible solvent, or bubble HCl gas through the solution, while stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitated salt by vacuum filtration using a Buchner funnel.
-
Washing: Wash the salt with cold diethyl ether to remove any remaining soluble impurities.
-
Recrystallization (Optional but Recommended): For higher purity, dissolve the crude hydrochloride salt in a minimal amount of hot absolute ethanol. Add a co-solvent like diethyl ether until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the purified crystals by filtration.[2]
Part B: Liberation of the Free Amine
Materials:
-
Purified this compound hydrochloride
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Diethyl ether or other suitable organic extraction solvent
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the purified hydrochloride salt in water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a concentrated NaOH solution until the solution is strongly basic (pH > 12). This will convert the ammonium (B1175870) salt back to the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated free amine with several portions of diethyl ether.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified free amine. For higher purity, a final distillation (as described in Protocol 3.1) can be performed.
Purification by Column Chromatography
This method is useful for separating the amine from impurities with different polarities. Due to the basic nature of amines, a basic or neutral stationary phase is recommended to avoid irreversible adsorption.
Materials:
-
Crude this compound
-
Basic alumina (B75360) or silica (B1680970) gel treated with triethylamine (B128534)
-
Chromatography column
-
Eluent: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), with a small amount of triethylamine (e.g., 0.1-1%) to prevent tailing.
Procedure:
-
Column Packing: Pack the chromatography column with the chosen stationary phase (e.g., basic alumina) slurried in the initial eluent mixture.[3]
-
Sample Loading: Dissolve the crude amine in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the column with the solvent mixture. The polarity of the eluent can be gradually increased (gradient elution) to separate the components.
-
Fraction Collection: Collect fractions and monitor their composition using a suitable analytical technique (e.g., Thin Layer Chromatography - TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified product.
Visualized Workflows
The following diagrams illustrate the logical flow of the purification protocols.
References
Application Notes and Protocols for the Characterization of 1-Fluoro-2-methylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 1-Fluoro-2-methylpropan-2-amine, a fluorinated amine of interest in pharmaceutical and chemical research. The protocols outlined below cover chromatographic and spectroscopic techniques for the identification, quantification, and structural elucidation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Application Note:
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and semi-volatile compounds. For primary amines like this compound, GC-MS can be employed to determine purity, identify impurities, and quantify the analyte in various matrices. Due to the polar nature of the amine group, derivatization may be beneficial to improve peak shape and thermal stability, though direct analysis is also feasible.[1] This protocol provides a general method adaptable for this compound.
Logical Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of this compound.
Experimental Protocol:
a) Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Derivatization (Optional): To a 100 µL aliquot of the sample solution, add 50 µL of trifluoroacetic anhydride (B1165640) (TFAA) and 50 µL of pyridine. Heat at 60°C for 30 minutes. Evaporate the solvent under a stream of nitrogen and reconstitute in ethyl acetate (B1210297) for injection.[2]
b) GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector: Split/splitless, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-350.
Quantitative Data Summary (Predicted):
| Parameter | Predicted Value |
| Retention Time | 5 - 10 minutes (will vary with exact conditions) |
| Molecular Ion (M+) | m/z 91.08 (predicted) |
| Key Fragments | m/z 76 ([M-CH3]+), m/z 58 ([M-CH2F]+), m/z 42 ([C3H6]+) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR will provide detailed information about the molecular structure, connectivity, and the chemical environment of the atoms. The presence of fluorine will introduce characteristic splitting patterns in the ¹H and ¹³C spectra due to spin-spin coupling.[3]
Logical Workflow for NMR Analysis:
Caption: Workflow for NMR analysis of this compound.
Experimental Protocol:
a) Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
b) NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.
-
Probe: 5 mm broadband probe.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
¹⁹F NMR:
-
Pulse Program: zg30
-
Number of Scans: 64
-
Relaxation Delay: 1.0 s
-
Spectral Width: 200 ppm
-
Predicted ¹H and ¹³C NMR Data Summary:
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) | ¹³C Multiplicity (due to F) |
| -CH₃ (x2) | ~1.1 | s | ~25 | d |
| -CH₂F | ~4.4 | t (due to ¹⁹F coupling) | ~85 | t (due to ¹⁹F coupling) |
| -NH₂ | ~1.5 (broad) | s | - | - |
| C(CH₃)₂ | - | - | ~50 | d |
Note: "s" denotes singlet, "d" denotes doublet, "t" denotes triplet. Chemical shifts and coupling constants are estimations and will need to be confirmed experimentally.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note:
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the alkyl groups, and the C-F bond. This method is excellent for a quick confirmation of the compound's identity and functional groups.
Logical Workflow for FTIR Analysis:
Caption: Workflow for FTIR analysis of this compound.
Experimental Protocol:
a) Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol (B130326) and allowing it to dry completely.
-
Place a small drop of the liquid sample directly onto the center of the ATR crystal. If the sample is a solid (e.g., hydrochloride salt), place a small amount of the powder on the crystal and apply pressure using the anvil.
b) FTIR Instrumentation and Parameters:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent with a UATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Mode: Transmittance or Absorbance.
Predicted FTIR Data Summary:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3400 | Medium (doublet) |
| C-H Stretch (alkyl) | 2850 - 2960 | Strong |
| N-H Bend (scissoring) | 1590 - 1650 | Medium |
| C-H Bend (methyl) | 1370 - 1470 | Medium |
| C-F Stretch | 1000 - 1100 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
Note: The exact peak positions and intensities may vary based on the sample state (neat liquid vs. salt) and intermolecular interactions.
References
"1-Fluoro-2-methylpropan-2-amine" in the synthesis of fluorinated amino acids
Application Notes and Protocols: Synthesis of Fluorinated Amino Acids
Introduction
The incorporation of fluorine into amino acids is a powerful strategy in medicinal chemistry and drug development. Fluorinated amino acids can significantly enhance the metabolic stability, binding affinity, and lipophilicity of peptides and proteins. While direct applications of are not extensively documented in the reviewed scientific literature, this document provides a comprehensive overview of established and cutting-edge methodologies for the synthesis of this important class of molecules. These protocols and notes are intended for researchers, scientists, and professionals in the field of drug development.
The introduction of fluorine can alter the physicochemical properties of amino acids, leading to improved pharmacokinetic and pharmacodynamic profiles of peptide-based drugs.[1][2][3] This has driven the development of diverse synthetic strategies to access a wide array of fluorinated amino acid analogues.
General Strategies for the Synthesis of Fluorinated Amino Acids
The synthesis of fluorinated amino acids can be broadly categorized into two main approaches:
-
Fluorination of Amino Acid Precursors: This involves the introduction of fluorine onto a pre-existing amino acid scaffold.
-
Assembly of Fluorinated Building Blocks: This strategy utilizes smaller, fluorinated molecules that are then elaborated to form the final amino acid structure.
Common fluorinating reagents include nucleophilic sources like potassium fluoride (B91410) and electrophilic sources such as Selectfluor® (F-TEDA-BF4).[1][]
Table 1: Comparison of Methods for the Synthesis of Fluorinated Amino Acids
| Method | Key Features | Typical Yields | References |
| Electrophilic Fluorination | Direct C-H fluorination or fluorination of enolates using reagents like Selectfluor®. | Good to Excellent | [1] |
| Nucleophilic Fluorination | Displacement of leaving groups with fluoride ions (e.g., from KF or CsF). | Variable | [5] |
| Photoredox Catalysis | Mild, metal-free carbofluorination of dehydroalanine (B155165) derivatives. | Good | [2] |
| Asymmetric Synthesis | Use of chiral auxiliaries or catalysts to achieve high enantioselectivity. | High | [5][6] |
Experimental Protocols
Protocol 1: Photoredox-Catalyzed Carbofluorination of Dehydroalanine Derivatives
This protocol describes a metal-free method to synthesize α-fluoro-α-amino acids.[2]
Materials:
-
Dehydroalanine derivative (1.0 equiv)
-
Alkyltrifluoroborate reagent (1.5 equiv)
-
Selectfluor® (1.2 equiv)
-
Organic photocatalyst (e.g., an acridinium (B8443388) salt, 1 mol%)
-
Solvent (e.g., acetonitrile)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To a reaction vessel, add the dehydroalanine derivative, alkyltrifluoroborate reagent, Selectfluor®, and the photocatalyst.
-
Add the solvent and degas the mixture.
-
Irradiate the reaction mixture with visible light at room temperature for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired α-fluoro-α-amino acid derivative.
Visualization of the Experimental Workflow:
Caption: Workflow for Photoredox-Catalyzed Carbofluorination.
Protocol 2: Asymmetric Synthesis of Fluorinated Aromatic Amino Acids via Chiral Ni(II) Complex
This method allows for the enantioselective synthesis of fluorinated amino acids.[6]
Materials:
-
Chiral Ni(II) complex of a Schiff base (e.g., from (S)-o-[N-(N'-benzylprolyl)amino]benzophenone)
-
Fluorinated alkyl bromide
-
Base (e.g., powdered KOH)
-
Solvent (e.g., acetonitrile)
Procedure:
-
To a solution of the chiral Ni(II) complex in the solvent, add the base.
-
Add the fluorinated alkyl bromide and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to a day.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
The diastereomeric product can be purified by crystallization or chromatography.
-
Hydrolyze the complex under acidic conditions to release the free fluorinated amino acid.
Visualization of the Synthetic Pathway:
Caption: Asymmetric Synthesis of Fluorinated Amino Acids.
Table 2: Yields of Selected Fluorinated Amino Acids
| Product | Starting Materials | Method | Yield (%) | Reference |
| α-Fluoro-α-aryl amino acid derivative | Dehydroalanine derivative, aryltrifluoroborate | Photoredox Catalysis | 75 | [2] |
| [2.3.5.6F]TfMePhe Ni(II) complex | Chiral Ni(II) complex, corresponding alkyl bromide | Asymmetric Alkylation | 95 | [6] |
| Fluorinated bi-aryl amino acid 13a | Bromo-β-phenylalanine derivative, boronic acid | Suzuki Cross-Coupling | 82 | [1] |
| Di-fluorinated compound 25b | Aliphatic amino acid derivative | Cu(II)-mediated C(sp³)-H direct fluorination | 75 | [1] |
Concluding Remarks
The synthesis of fluorinated amino acids is a dynamic and evolving field. The methods presented here represent a selection of powerful techniques available to researchers. The choice of a specific synthetic route will depend on the desired structure, stereochemistry, and the availability of starting materials. The continued development of novel fluorination reagents and catalytic systems will undoubtedly expand the toolbox for accessing these valuable building blocks for drug discovery.
References
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
Application Notes and Protocols for "In Vitro" Assays Involving 1-Fluoro-2-methylpropan-2-amine
Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield specific "in vitro" assay data, signaling pathway information, or established protocols for the compound 1-Fluoro-2-methylpropan-2-amine. The following application notes and protocols are presented as a generalized framework and illustrative example for how such a document would be structured for a hypothetical fluorinated amine compound with potential biological activity. The data, pathways, and protocols described below are hypothetical and intended for educational and guidance purposes for researchers, scientists, and drug development professionals.
Application Note 1: Hypothetical Screening of this compound as a Kinase Inhibitor
This application note describes a generalized approach for evaluating the inhibitory activity of this compound against a panel of protein kinases, a common target class in drug discovery. The inclusion of fluorine in small molecules can enhance binding affinity and metabolic stability.[1][2][3][4][5]
Hypothetical Quantitative Data Summary
The inhibitory activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Target Kinase | Hypothetical IC50 (nM) for this compound |
| Kinase A | 150 |
| Kinase B | 2500 |
| Kinase C | > 10,000 |
| Kinase D | 850 |
Experimental Workflow Diagram
Caption: Generalized workflow for a kinase inhibition assay.
Generalized Protocol: Kinase Inhibition Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of diluted compound or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of a solution containing the target kinase and its specific substrate in kinase assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at the Km concentration for the specific kinase).
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP using a commercial luminescence-based kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Application Note 2: Hypothetical Cell-Based Assay for Cytotoxicity Assessment
This note outlines a general protocol to assess the potential cytotoxic effects of this compound on a cancer cell line, a critical step in early drug development.
Hypothetical Quantitative Data Summary
Cytotoxicity is often measured by the half-maximal effective concentration (EC50) that causes cell death.
| Cell Line | Hypothetical EC50 (µM) for this compound |
| HeLa (Cervical Cancer) | 25.5 |
| A549 (Lung Cancer) | 42.1 |
| HEK293 (Normal Kidney) | > 100 |
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical apoptotic pathway induced by a cytotoxic compound.
Generalized Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 200 µM) for 48 hours. Include a vehicle control (DMSO).
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After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
References
- 1. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "In Vivo" Studies Using 1-Fluoro-2-methylpropan-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for "in vivo" studies involving derivatives of 1-Fluoro-2-methylpropan-2-amine (FMePNA). The information is curated from peer-reviewed literature and patent filings, offering insights into the application of these compounds in positron emission tomography (PET) imaging and as therapeutic agents.
Application Note 1: Radiolabeled FMePNA Derivatives for "In Vivo" PET Imaging
Derivatives of this compound are valuable precursors for the synthesis of radiolabeled probes for PET imaging. The presence of the fluorine atom allows for isotopic labeling with Fluorine-18 ([18F]), a commonly used positron-emitting radionuclide.
Key Applications:
-
Pretargeted PET Imaging: FMePNA derivatives can be incorporated into molecules like tetrazines for bioorthogonal, pretargeted imaging approaches.
-
Dynamic PET Imaging: [18F]-labeled FMePNA derivatives can be used to dynamically track biological processes "in vivo".
Experimental Protocol: Dynamic PET Imaging with an [18F]-labeled FMePNA Derivative[1]
This protocol outlines a general procedure for dynamic PET imaging in small animals using an [18F]-labeled compound derived from this compound.
1. Animal Preparation:
- Use appropriate animal models (e.g., mice, rats) as per the study design.
- Anesthetize the animals using a suitable anesthetic agent (e.g., isoflurane).
- Maintain the animal's body temperature throughout the experiment.
2. Radiotracer Administration:
- Administer the [18F]-labeled FMePNA derivative intravenously. The exact dosage will depend on the specific activity of the radiotracer and the animal model. A typical injected dose is in the range of 4-7 MBq.[1]
3. Dynamic PET Imaging:
- Initiate dynamic PET scanning immediately upon injection of the radiotracer.
- Acquire data for a specified duration, for example, 120 minutes.[1]
- Set the energy window of the PET scanner appropriately (e.g., 250-750 keV).[1]
4. Blood Sampling and Sacrifice:
- After the imaging session, collect a terminal blood sample for analysis of radioactivity and metabolite composition.[1]
- Euthanize the animal using a humane method, such as cervical dislocation under anesthesia.[1]
5. Data Analysis:
- Reconstruct the dynamic PET images.
- Perform pharmacokinetic modeling of the time-activity curves from various regions of interest to quantify the tracer uptake and clearance.
Experimental Workflow for PET Imaging
Application Note 2: FMePNA Derivatives as RET Inhibitors for Cancer Therapy
Derivatives of this compound have been synthesized as potent inhibitors of the RET (Rearranged during Transfection) proto-oncogene, a receptor tyrosine kinase. Mutations in the RET gene are associated with various types of cancers, including thyroid and lung cancer.
Mechanism of Action:
The FMePNA moiety is incorporated into a larger fused pyrimidine (B1678525) compound. This compound acts as a kinase inhibitor, targeting the ATP-binding site of the RET protein and thereby inhibiting its downstream signaling pathways involved in cell proliferation and survival.
Experimental Protocol: "In Vivo" Antitumor Efficacy in a Mouse Xenograft Model[2][3]
This protocol describes the evaluation of the antitumor effect of a novel condensed pyrimidine compound containing the 1-fluoro-2-methylpropan-2-yl group in a mouse model.
1. Cell Line and Animal Model:
- Utilize a human cancer cell line with a known RET activating mutation, such as the TT human thyroid cancer cell line.[2]
- Use immunodeficient mice, for example, 6- to 7-week-old BALB/cA Jcl-nu/nu male mice, to allow for the growth of human tumor xenografts.[2]
2. Tumor Implantation:
- Subcutaneously implant the cancer cells into the right flank of the mice.[2]
3. Tumor Growth and Grouping:
- Allow the tumors to grow for approximately 2 to 3 weeks.[2]
- Measure the tumor length and width to calculate the tumor volume (TV).
- Randomize the mice into treatment and control groups with similar average tumor volumes.
4. Drug Administration:
- Administer the FMePNA derivative compound or vehicle control to the respective groups. The route of administration (e.g., oral, intraperitoneal) and dosing schedule will depend on the pharmacokinetic properties of the compound.
5. Monitoring and Endpoints:
- Regularly measure tumor volume and body weight of the mice throughout the study.
- The primary endpoint is typically tumor growth inhibition.
- The study may be terminated when tumors in the control group reach a predetermined size or at a fixed time point.
6. Data Analysis:
- Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
- Statistically analyze the differences in tumor volume between the groups.
Signaling Pathway of RET Inhibition
Quantitative Data Summary
| Compound/Derivative Application | Parameter | Value/Observation | Reference |
| [18F]-labeled FMePNA derivative | Injected Dose (PET Imaging) | 4.7 - 6.5 MBq | [1] |
| [18F]-labeled FMePNA derivative | PET Scan Duration | 120 minutes | [1] |
| FMePNA-containing RET inhibitor | Animal Model | BALB/cA Jcl-nu/nu male mice | [2] |
| FMePNA-containing RET inhibitor | Cell Line | TT (human thyroid cancer) | [2] |
| FMePNA-containing RET inhibitor | Tumor Growth Period | ~2-3 weeks post-implantation | [2] |
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Fluoro-2-methylpropan-2-amine
I have initiated the search for synthesis routes of "1-Fluoro-2-methylpropan-2-amine". The initial results show information on the synthesis of fluorinated amines in general, including strategies involving N-tert-butylsulfinyl imines and the use of reagents like trifluoromethyltrimethylsilane (TMSCF3). There is also information on the synthesis of N-perfluoro-t-butylamines and the use of fluoroalkylamino reagents (FAR) for fluorination. However, a direct, optimized synthesis protocol specifically for "this compound" is not immediately apparent. The search also returned links to chemical suppliers and databases which confirm the structure and basic properties of the target molecule.
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While a step-by-step protocol for the target molecule is not available, I have enough information to construct a comprehensive troubleshooting guide based on analogous syntheses. I can create a hypothetical, yet chemically sound, experimental protocol based on established methods for similar structures. The troubleshooting section can then address potential issues that researchers might encounter during each step of this proposed synthesis. I can also create tables comparing the general advantages and disadvantages of different fluorinating agents and reduction methods. The Graphviz diagrams can illustrate the proposed synthetic pathways and the logical flow of troubleshooting.
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for the synthesis of this compound and analogous β-fluoroamines involve two main strategies:
-
Fluorination of a corresponding amino alcohol: This typically involves the use of a fluorinating agent such as Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® on 2-amino-2-methyl-1-propanol (B13486).
-
Reduction of a fluorine-containing precursor: This can include the reduction of a corresponding fluoro-azide (e.g., 2-azido-1-fluoro-2-methylpropane) or a fluoro-nitro compound (e.g., 1-fluoro-2-methyl-2-nitropropane).
Q2: I am observing a low yield in my fluorination reaction using DAST. What are the potential causes?
A2: Low yields in DAST-mediated fluorinations of amino alcohols can be attributed to several factors:
-
Side Reactions: Elimination reactions to form alkenes and rearrangement reactions (such as the formation of aza-Payne-like intermediates) are common side reactions that compete with the desired fluorination.
-
Reagent Decomposition: DAST is thermally sensitive and can decompose if the reaction temperature is not carefully controlled, typically kept at low temperatures (e.g., -78 °C to 0 °C).
-
Substrate Purity: The presence of water or other nucleophilic impurities in the starting amino alcohol or solvent can consume the DAST reagent.
-
Steric Hindrance: The bulky tert-butyl group in the substrate can hinder the approach of the fluorinating agent, slowing down the desired reaction and allowing side reactions to become more prominent.
Q3: What are the advantages of using Deoxo-Fluor® over DAST?
A3: Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is often considered a safer and more thermally stable alternative to DAST. While both reagents perform similar transformations, Deoxo-Fluor® can sometimes provide higher yields and fewer byproducts, particularly in sterically hindered systems. However, it is generally more expensive than DAST.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Fluorinating Agent | Use a fresh bottle of DAST or Deoxo-Fluor®. Ensure it has been stored under anhydrous conditions and at the recommended temperature. |
| Poor Quality Starting Material | Ensure the 2-amino-2-methyl-1-propanol is of high purity and thoroughly dried. The presence of water will quench the fluorinating agent. |
| Incorrect Reaction Temperature | Maintain a low temperature during the addition of the fluorinating agent (typically -78 °C). Allowing the reaction to warm prematurely can lead to reagent decomposition and increased side reactions. |
| Inefficient Quenching | Quench the reaction carefully at low temperature by slowly adding a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride. |
Problem 2: Presence of Significant Impurities or Byproducts
| Potential Cause | Recommended Solution |
| Elimination Byproducts (Alkenes) | Use a less hindered base during workup if applicable. Lowering the reaction temperature may also disfavor elimination pathways. |
| Rearrangement Products | This is often substrate-dependent. Consider using a different fluorinating agent (e.g., PyFluor) or exploring an alternative synthetic route, such as the reduction of a fluoro-azide. |
| Over-fluorination | While less common for this substrate, ensure the stoichiometry of the fluorinating agent is correct. Use of a slight excess (1.1-1.5 equivalents) is typical. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Product Volatility | This compound is expected to be a volatile compound. Use caution during solvent removal (e.g., rotary evaporation at low temperature and pressure). Consider distillation or preparative gas chromatography for final purification. |
| Formation of Emulsions during Workup | Add brine (saturated NaCl solution) to help break up emulsions. Centrifugation can also be an effective method. |
| Co-elution with Byproducts | If using column chromatography, consider derivatizing the amine with a suitable protecting group (e.g., Boc anhydride) to alter its polarity and improve separation. The protecting group can be removed in a subsequent step. |
Experimental Protocols
Proposed Synthesis of this compound via Fluorination of 2-Amino-2-methyl-1-propanol
Materials:
-
2-Amino-2-methyl-1-propanol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in anhydrous DCM in a dry, inert atmosphere (e.g., under nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate the solvent under reduced pressure at low temperature.
-
Purify the crude product by distillation or preparative GC to obtain this compound.
Table 1: Comparison of Common Fluorinating Agents
| Fluorinating Agent | Advantages | Disadvantages | Typical Reaction Conditions |
| DAST | Readily available, relatively inexpensive. | Thermally unstable, can lead to side reactions (elimination, rearrangement). | -78 °C to room temperature |
| Deoxo-Fluor® | More thermally stable and often gives higher yields with fewer byproducts than DAST. | More expensive than DAST. | -78 °C to room temperature |
| PyFluor | Can be effective for substrates prone to rearrangement with DAST. | Can be more expensive and may require specific activation. | -78 °C to room temperature |
Visualizations
Common byproducts in the synthesis of "1-Fluoro-2-methylpropan-2-amine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Fluoro-2-methylpropan-2-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when employing deoxyfluorination of 2-amino-2-methyl-1-propanol (B13486) with reagents like Diethylaminosulfur Trifluoride (DAST).
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of the desired product | Incomplete reaction due to insufficient fluorinating agent. | Increase the molar equivalent of the fluorinating agent (e.g., DAST) to 1.2-1.5 equivalents relative to the starting amino alcohol. |
| Reaction temperature is too low. | While initial addition of the fluorinating agent should be at a low temperature (e.g., -78°C), the reaction may require gradual warming to room temperature to proceed to completion. Monitor the reaction by TLC or LC-MS. | |
| Degradation of the fluorinating agent. | Use a fresh, properly stored bottle of the fluorinating agent. DAST and similar reagents are sensitive to moisture and can decompose over time. | |
| Presence of a significant amount of elimination byproduct (alkene) | The reaction temperature is too high. | Maintain a low temperature during the addition of the fluorinating agent and warm the reaction mixture slowly. High temperatures favor elimination pathways.[1] |
| The substrate is a tertiary alcohol, which is prone to elimination. | The use of milder fluorinating agents or specific additives can sometimes suppress elimination. For instance, using aminodifluorosulfinium salts may result in fewer elimination byproducts compared to DAST.[2] | |
| Unreacted starting material (2-amino-2-methyl-1-propanol) remains | Insufficient reaction time. | Allow the reaction to stir for a longer period at room temperature after the initial low-temperature addition. Monitor the reaction progress to determine the optimal reaction time. |
| Inefficient mixing. | Ensure vigorous stirring throughout the reaction, especially during the addition of the fluorinating agent. | |
| Formation of multiple unidentified byproducts | The reaction may be undergoing rearrangement. | Fluorination with DAST can sometimes lead to carbocationic intermediates that undergo Wagner-Meerwein or pinacol-type rearrangements.[3][4] Consider alternative fluorination methods if rearrangements are a significant issue. |
| The starting material is impure. | Ensure the purity of the 2-amino-2-methyl-1-propanol before starting the reaction. | |
| Difficulty in isolating the final product | The product is volatile. | Use caution during solvent removal. It is advisable to use a rotary evaporator at low temperature and pressure. |
| The product forms a salt. | During aqueous workup, ensure the pH is adjusted appropriately to have the free amine for extraction into an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct method is the deoxyfluorination of 2-amino-2-methyl-1-propanol using a fluorinating agent such as Diethylaminosulfur Trifluoride (DAST). This reaction replaces the hydroxyl group with a fluorine atom.
Q2: What are the most common byproducts in the synthesis of this compound via deoxyfluorination?
The most prevalent byproducts are typically:
-
Elimination products: Such as 2-methylprop-1-en-2-amine, formed through the elimination of the hydroxyl group (as water after protonation) instead of substitution by fluoride. This is a common side reaction in the fluorination of alcohols, especially tertiary alcohols.[1]
-
Unreacted starting material: 2-amino-2-methyl-1-propanol may remain if the reaction does not go to completion.
-
Rearrangement products: Although less common for this specific substrate, carbocationic intermediates formed during the reaction can potentially rearrange, leading to isomeric byproducts.[4]
Q3: How can I minimize the formation of the elimination byproduct?
To minimize the formation of the alkene byproduct, it is crucial to control the reaction temperature. The addition of the fluorinating agent should be carried out at a low temperature (e.g., -78°C), followed by slow warming to room temperature. Using alternative, milder fluorinating reagents can also reduce the extent of elimination side reactions.[2]
Q4: What is the general experimental protocol for the synthesis of this compound using DAST?
A general protocol involves the slow, dropwise addition of DAST (typically 1.2 equivalents) to a solution of 2-amino-2-methyl-1-propanol in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) at -78°C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude product, which is then purified.[5]
Q5: How can I purify the final product?
Purification of this compound can typically be achieved by column chromatography on silica (B1680970) gel. Due to the basic nature of the amine, it is often beneficial to add a small amount of a volatile base, such as triethylamine, to the eluent to prevent streaking on the column. Given the potential volatility of the product, care should be taken during solvent removal.
Q6: Are there safer alternatives to DAST for this fluorination?
Yes, several newer fluorinating reagents are considered safer and easier to handle than DAST. These include Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) and XtalFluor reagents (aminodifluorosulfinium salts), which are crystalline solids and may offer improved thermal stability and selectivity, often with reduced formation of elimination byproducts.[2]
Visualized Workflows and Pathways
Below are diagrams illustrating the key chemical processes involved in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 2. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DAST - Enamine [enamine.net]
- 4. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
Troubleshooting guide for the fluorination of tertiary amines
Welcome to the technical support center for the fluorination of tertiary amines. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these sensitive, yet powerful, transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the fluorination of tertiary amines?
The primary methods for fluorinating tertiary amines involve either electrophilic or nucleophilic fluorinating agents.
-
Electrophilic Fluorination: This is the more common approach for introducing a fluorine atom at the α-position to the nitrogen. Reagents like Selectfluor® are frequently used to react with enolates, enamines, or other nucleophilic precursors derived from the tertiary amine.[1][2]
-
Nucleophilic Fluorination: This method typically involves the displacement of a leaving group (e.g., a hydroxyl group converted to a better leaving group) with a fluoride (B91410) source. Reagents like diethylaminosulfur trifluoride (DAST) are used, although they can also promote side reactions.[3][4]
Q2: Why is the fluorination of tertiary amines often challenging?
The fluorination of tertiary amines can be problematic due to several factors:
-
Substrate Sensitivity: Tertiary amines can be sensitive to the often harsh conditions of fluorination, leading to decomposition or polymerization.[5]
-
Side Reactions: Common side reactions include C-N bond cleavage, elimination, and rearrangement, which can significantly lower the yield of the desired product.[3][5]
-
Product Instability: α-Fluoroamines can be unstable and prone to intramolecular elimination.[6]
-
Reagent Reactivity: Fluorinating agents are often highly reactive and moisture-sensitive, requiring careful handling and anhydrous conditions.[5]
Q3: How can I improve the yield of my tertiary amine fluorination?
Optimizing reaction conditions is key to improving yields. Consider the following:
-
Reagent Choice: The choice of fluorinating agent is critical. Selectfluor® is a versatile electrophilic fluorinating agent, while DAST is a common nucleophilic agent.[7] The reactivity of the reagent should be matched to the substrate.
-
Solvent: Anhydrous, non-nucleophilic solvents such as acetonitrile (B52724) are often preferred.[5] Some electrophilic reagents can react exothermically with solvents like DMF or DMSO.[5]
-
Temperature: Many fluorination reactions are performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions. However, some reactions may require higher temperatures to proceed.[5]
-
Additives: The use of a base, such as lithium carbonate, can sometimes prevent the formation of byproducts.[5]
Q4: What are the common side products, and how can I minimize them?
Common side products include elimination products, rearranged products, and products from C-N bond cleavage.[3][5] To minimize these:
-
Use milder reaction conditions where possible.[5]
-
For nucleophilic fluorination, choose conditions that favor an SN2 mechanism to reduce carbocation rearrangements.
-
Carefully control the stoichiometry of the reagents.
Q5: How do I purify my fluorinated tertiary amine?
Purification can be challenging due to the potential instability of the product. Standard techniques like column chromatography on silica (B1680970) gel are often used.[5] It is sometimes beneficial to convert the amine to a salt to aid in purification and enhance stability.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Fluorinating Reagent | Many fluorinating agents are moisture-sensitive. Use a fresh bottle or a newly opened container. Ensure proper storage under anhydrous conditions.[5] |
| Sub-optimal Temperature | The reaction may require a higher temperature to proceed. Gradually increase the reaction temperature, but monitor for decomposition. Conversely, for sensitive substrates, a lower temperature may be necessary to prevent side reactions.[5] |
| Inappropriate Solvent | The solvent can significantly impact the reaction. Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice.[5] |
| Insufficient Reagent | Increase the equivalents of the fluorinating agent, especially for sterically hindered or less reactive substrates. |
Problem 2: Formation of Multiple Products/Low Regioselectivity
| Possible Cause | Suggested Solution |
| Multiple Reactive Sites | The substrate may have multiple sites susceptible to fluorination. Exploit directing groups on the substrate to favor fluorination at the desired position.[5] |
| Incorrect Fluorinating Reagent | Different fluorinating agents can exhibit different selectivities. Consider switching between electrophilic (e.g., Selectfluor®, NFSI) and nucleophilic (e.g., DAST) reagents.[5] |
| Reaction Conditions Too Harsh | Harsh conditions can lead to a loss of selectivity. Employ milder conditions, such as lower temperatures or the use of a weaker fluorinating reagent.[5] |
Problem 3: Decomposition of Starting Material or Product
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | Tertiary amines can be unstable under strongly acidic or basic conditions, or in the presence of strong electrophiles.[5] Use milder, neutral fluorination methods. The addition of a mild base like Li₂CO₃ at low temperatures can be beneficial.[5] |
| Catalyst Deactivation | Impurities or the substrate itself can deactivate the catalyst. Ensure all reactants and solvents are pure. Consider increasing the catalyst loading.[5] |
| Inherent Instability of α-Fluoroamine | α-Fluoroamines can be inherently unstable. If possible, modify the substrate to increase stability, for example, by placing the fluorine at a bridgehead position to prevent elimination according to Bredt's rule.[6] |
Experimental Protocols
Protocol 1: Electrophilic α-Fluorination of an N-Substituted Piperidine (B6355638) using Selectfluor®
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-substituted piperidine derivative
-
Selectfluor®
-
Anhydrous acetonitrile
-
Anhydrous base (e.g., Li₂CO₃, optional)
-
Anhydrous reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Dry the reaction vessel thoroughly and place it under an inert atmosphere.
-
Reaction Setup: To the reaction vessel, add the N-substituted piperidine derivative (1.0 eq) and anhydrous acetonitrile. If using a base, add it at this stage (1.1 eq).
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature, but optimization may be required).
-
Reagent Addition: Slowly add Selectfluor® (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[5]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with additional acetonitrile.[5]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[5]
Protocol 2: Deoxyfluorination of a Tertiary Amino Alcohol using DAST
This protocol is a general guideline for the conversion of a hydroxyl group to a fluorine atom in a molecule containing a tertiary amine.
Materials:
-
Tertiary amino alcohol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Preparation: Dry the reaction vessel thoroughly and place it under an inert atmosphere.
-
Reaction Setup: Dissolve the tertiary amino alcohol (1.0 eq) in anhydrous DCM in the reaction vessel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.1 - 1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C to quench the excess DAST.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary
Table 1: Comparison of Fluorinating Agents for Tertiary Amines (Illustrative)
| Fluorinating Agent | Substrate Type | Typical Yields | Key Considerations |
| Selectfluor® | Enolates, Enamines derived from tertiary amines | 40-80% | Mild, commercially available, but can be expensive.[8] |
| DAST | Tertiary amino alcohols | 30-70% | Prone to causing rearrangements and elimination. Thermally unstable.[3][4] |
| NFSI | Electron-rich systems | 50-90% | Often used for C-H fluorination in the presence of a catalyst. |
Yields are highly substrate-dependent and the values presented are for illustrative purposes.
Visual Guides
Caption: General experimental workflow for the fluorination of tertiary amines.
Caption: Troubleshooting logic for low yields in tertiary amine fluorination.
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Fluorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Improving the Purity of 1-Fluoro-2-methylpropan-2-amine
For researchers, scientists, and drug development professionals, achieving high purity of 1-Fluoro-2-methylpropan-2-amine is critical for reliable experimental outcomes and regulatory compliance. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can originate from starting materials, side reactions during synthesis, or degradation. Potential impurities include:
-
Unreacted starting materials: Such as 2-methylpropan-2-amine or a halogenated precursor like 1-chloro-2-methylpropan-2-amine.
-
Over-fluorinated or under-fluorinated byproducts: Depending on the fluorination agent and reaction conditions.
-
Solvent residues: From the reaction or initial work-up.
-
Degradation products: Amines can be susceptible to oxidation or decomposition, especially if exposed to air or high temperatures for extended periods.[1] β-fluoroamines can also be prone to decomposition through intramolecular cyclization or elimination.[2]
Q2: My this compound appears to be degrading during purification. What could be the cause and how can I prevent it?
A2: Fluoroamines can be sensitive to both acidic and basic conditions, as well as heat.[1][2] On silica (B1680970) gel, the acidic nature of the stationary phase can cause streaking, tailing, and decomposition of amines.[3][4][5] To mitigate degradation:
-
Use a neutral or basic stationary phase: Consider using alumina (B75360) (basic or neutral) or amine-functionalized silica for column chromatography.[5]
-
Add a competing base to the mobile phase: Incorporating a small amount of triethylamine (B128534) (0.5-2%) or ammonia (B1221849) in methanol (B129727) can neutralize the acidic sites on silica gel.[3][5]
-
Avoid excessive heat: During distillation or solvent removal, use the lowest possible temperature and a high vacuum. For volatile compounds, fractional distillation under an inert atmosphere is recommended.[1]
-
Work under an inert atmosphere: To prevent oxidation, handle the amine under nitrogen or argon, especially during heating.[1]
Q3: I am having trouble with my compound streaking on a silica gel TLC plate and column. What is the recommended solution?
A3: Streaking is a common issue with amines on silica gel due to strong interactions with acidic silanol (B1196071) groups.[3][4]
-
Mobile Phase Modifier: The most common solution is to add a basic modifier like triethylamine (TEA) or a solution of ammonia in methanol to your eluent.[3][5] This will compete with your amine for the acidic sites on the silica, leading to better peak shape.
-
Alternative Stationary Phases: If streaking persists, switch to a less acidic stationary phase like neutral or basic alumina.[5]
Q4: How can I effectively remove highly polar impurities from my this compound sample?
A4: Highly polar impurities, such as amine salts or byproducts from certain fluorinating agents like Selectfluor, can be challenging to remove.
-
Acid-Base Extraction: You can dissolve your crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract your purified amine back into an organic solvent.
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Salt Formation and Recrystallization: Convert the amine to its hydrochloride salt, which can then be purified by recrystallization.[6][7] The purified salt can be converted back to the free base if needed.
-
Reverse-Phase Chromatography: If the impurities are significantly more polar than your product, reverse-phase chromatography could be an effective separation method.
Troubleshooting Guides
Purification by Fractional Distillation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is co-distilling with impurities. | Boiling points of the product and impurities are very close. | - Use a longer fractionating column with higher theoretical plates.- Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point difference.- Ensure a slow and steady heating rate to allow for proper equilibration on the column packing. |
| Product is decomposing in the distillation flask. | The compound is thermally unstable at its boiling point. | - Use vacuum distillation to lower the boiling point.[8]- Perform the distillation under an inert atmosphere (nitrogen or argon) to prevent oxidation.[1] |
| Low recovery of the product. | The compound is volatile and is being lost during solvent removal or transfer. | - Use a cold trap to collect any volatile product that passes through the condenser.- Minimize the time the purified fractions are exposed to the atmosphere. |
Purification by Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Severe streaking or tailing of the product spot/peak. | Strong interaction of the basic amine with the acidic silica gel.[3][4] | - Add 0.5-2% triethylamine or another suitable base to the mobile phase.[3][5]- Use a neutral or basic stationary phase like alumina.[5] |
| Compound does not elute from the column. | The mobile phase is not polar enough to move the compound. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in a DCM/methanol mixture).[3]- A "flush" with a highly polar solvent system (e.g., 10-20% methanol in DCM with 1% triethylamine) can be used to recover the compound.[3] |
| Product appears to be decomposing on the column. | The compound is unstable on the acidic silica gel. | - Confirm instability by spotting on a TLC plate and letting it sit before developing.[3]- Switch to a less acidic stationary phase like neutral alumina.[5]- Deactivate the silica by pre-treating the column with the mobile phase containing a base. |
Purification by Recrystallization of the Hydrochloride Salt
| Issue | Potential Cause(s) | Recommended Solution(s) |
| The compound "oils out" instead of forming crystals. | The compound is coming out of solution above its melting point. | - Use a larger volume of solvent to lower the saturation temperature.- Cool the solution more slowly to allow for crystal lattice formation. |
| No crystals form upon cooling. | The solution is not supersaturated, or nucleation is not occurring. | - Scratch the inside of the flask with a glass rod to create nucleation sites.[9]- Add a seed crystal of the pure compound.[9]- Reduce the volume of the solvent by slow evaporation.[9] |
| Purity does not improve significantly after recrystallization. | The impurities have similar solubility to the product and are co-crystallizing. | - Try a different solvent or a mixture of solvents to alter the solubility profile of the product versus the impurities.[4]- Perform a second recrystallization. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To purify this compound (a low-boiling liquid) from less volatile impurities.
Methodology:
-
Set up a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column.
-
Ensure all glassware is dry and the system is under an inert atmosphere (e.g., nitrogen).
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Heat the flask gently and evenly using a heating mantle.
-
Slowly increase the temperature until the liquid begins to boil and the vapor rises into the fractionating column.
-
Maintain a slow and steady distillation rate, collecting fractions based on the boiling point at the still head.
-
Collect the fraction corresponding to the boiling point of pure this compound in a pre-weighed receiving flask cooled in an ice bath.
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
Objective: To purify this compound by converting it to its hydrochloride salt and recrystallizing it.
Methodology:
-
Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the precipitated this compound hydrochloride by vacuum filtration and wash with a small amount of cold solvent.
-
To recrystallize, dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture with a small amount of water).[9][10]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[9]
Protocol 3: Flash Column Chromatography
Objective: To purify this compound from impurities with different polarities.
Methodology:
-
Select an appropriate solvent system using TLC analysis. A good starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), with the addition of ~1% triethylamine.[3]
-
Pack a flash chromatography column with silica gel (or neutral alumina).
-
Dissolve the crude sample in a minimal amount of the mobile phase.
-
Load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling triethylamine may require co-evaporation with another solvent or placing the sample under high vacuum.[3]
Visualizations
References
- 1. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uregina.scholaris.ca [uregina.scholaris.ca]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. benchchem.com [benchchem.com]
Stability and storage conditions for "1-Fluoro-2-methylpropan-2-amine"
This technical support center provides guidance on the stability and storage of 1-Fluoro-2-methylpropan-2-amine, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture ingress and contamination. It is also advisable to protect the compound from direct sunlight and sources of heat, sparks, or open flames.
Q2: What materials are incompatible with this compound?
A2: this compound should not be stored with strong oxidizing agents. Contact with such substances could lead to vigorous and potentially hazardous reactions. It is also good practice to avoid storage with strong acids and bases unless compatibility has been established.
Q3: What is the expected shelf life of this compound?
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been extensively documented in publicly available literature. However, based on the structurally similar compound 2-amino-2-methylpropanol (AMP), potential degradation may occur under thermal stress. While the C-F bond is generally stable, high temperatures could potentially lead to the elimination of the amine group or cleavage of the carbon-carbon bonds in the propane (B168953) backbone. Oxidative degradation is another possibility, although some sterically hindered amines show resistance to it.
Q5: How can I tell if my sample of this compound has degraded?
A5: Signs of degradation may include a change in physical appearance (e.g., color change, clumping of a solid), the development of an unusual odor, or a decrease in performance in your experiments. For a definitive assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check for the presence of impurities or degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the amine due to improper storage. | Verify that the compound has been stored according to the recommended conditions (cool, dry, tightly sealed). Consider re-analyzing the material for purity. |
| Discoloration of the compound | Exposure to light, air (oxidation), or contaminants. | Store the compound in an amber-colored vial or in a dark place. Ensure the container is tightly sealed and consider purging with an inert gas like nitrogen or argon before sealing. |
| Clumping of solid material | Absorption of moisture. | Store the compound in a desiccator. If clumping has already occurred, gentle grinding in a dry environment may be possible, but re-analysis is recommended. |
| Unexpected side reactions | Presence of impurities or degradation products. | Purify the compound if necessary. For future use, ensure proper storage and handling to prevent degradation. |
Experimental Protocols
While a specific, validated stability testing protocol for this compound is not publicly available, a general approach based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances can be adapted.
Objective: To assess the stability of this compound under defined storage conditions over a specified period.
Materials:
-
This compound
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Appropriate containers (e.g., amber glass vials with inert caps)
-
Stability chambers with controlled temperature and humidity
-
Analytical instrumentation (e.g., HPLC, GC-MS, NMR)
Methodology:
-
Sample Preparation: Aliquot the this compound into several vials from a single, homogenous batch.
-
Initial Analysis (Time Zero): Perform a comprehensive analysis on a set of vials to establish the initial purity and physical characteristics of the compound. This will serve as the baseline.
-
Stability Storage: Place the remaining vials in stability chambers under the desired conditions. Recommended conditions to test include:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points for Testing: Withdraw vials for analysis at predetermined intervals. For example:
-
Accelerated: 0, 3, and 6 months
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months
-
-
Analysis: At each time point, analyze the samples for:
-
Appearance (color, physical state)
-
Assay (purity)
-
Identification of any degradation products
-
-
Data Evaluation: Compare the results at each time point to the initial data to identify any significant changes.
Visualizations
Below are diagrams illustrating key logical workflows related to the stability and handling of this compound.
Caption: Recommended Storage and Handling Workflow.
Caption: Troubleshooting Workflow for Stability Issues.
Technical Support Center: Scale-Up Production of 1-Fluoro-2-methylpropan-2-amine
Welcome to the technical support center for the scale-up production of 1-Fluoro-2-methylpropan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound at a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: Two primary routes are considered for the synthesis of this compound on a larger scale. The first involves the fluorination of a suitable precursor, such as 2-methylpropan-2-amine, using an electrophilic fluorinating agent. A second, often more practical approach for scale-up, is the reaction of 2-methyl-1-propen-2-amine with a fluorinating agent, followed by reduction. A plausible and commonly employed method involves the deoxyfluorination of a corresponding alcohol, such as 1-amino-2-methylpropan-2-ol (B44913), using a reagent like diethylaminosulfur trifluoride (DAST) or its less hazardous analogues.[1][2][3]
Q2: What are the main safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns during scale-up are associated with the handling of highly reactive and potentially hazardous fluorinating agents.[4] Reagents like DAST can be thermally unstable and may decompose exothermically if not handled properly.[2] Additionally, many fluorinating agents react violently with water and can release corrosive hydrogen fluoride (B91410) (HF) gas.[1][4] Therefore, stringent anhydrous conditions and appropriate personal protective equipment (PPE) are crucial. All operations should be conducted in a well-ventilated area, preferably within a fume hood or a glove box.[5]
Q3: What are the typical byproducts in the synthesis of this compound?
A3: Common byproducts can include elimination products, such as isobutylene, especially if the reaction conditions are not carefully controlled. Over-fluorination or reaction with impurities in the starting materials can also lead to undesired side products. If a deoxyfluorination route is used, the corresponding elimination product, 2-methyl-1-propene, can be a significant byproduct.[6][7]
Q4: What are the recommended purification methods for this compound at an industrial scale?
A4: Due to the polar nature of the amine, purification can be challenging. At a large scale, distillation is often the preferred method. However, the basicity of the amine may require specialized columns to avoid tailing. Acid-base extraction is another viable technique, where the amine is converted to its salt, washed to remove non-basic impurities, and then neutralized back to the free amine. For highly polar impurities, chromatographic methods such as flash chromatography or simulated moving bed (SMB) chromatography might be necessary, though they can be more costly at scale.[8][9]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS, NMR).- Increase reaction time or temperature cautiously, being mindful of potential side reactions and reagent stability.- Ensure efficient stirring to overcome mass transfer limitations, especially in large reactors. |
| Degradation of Product or Reagents | - Verify the quality and purity of starting materials and reagents.- Ensure strict anhydrous conditions, as moisture can deactivate many fluorinating agents.[1]- If using a thermally sensitive reagent like DAST, maintain the recommended temperature profile throughout the reaction.[2] |
| Suboptimal Stoichiometry | - Optimize the molar ratio of the substrate to the fluorinating agent. An excess of the fluorinating agent may be required, but a large excess should be avoided to minimize cost and downstream purification challenges.[4] |
Issue 2: Formation of Significant Amounts of Impurities
| Potential Cause | Troubleshooting Steps |
| Elimination Byproducts | - Use milder reaction conditions (lower temperature, shorter reaction time).- Select a more selective fluorinating agent that is less prone to inducing elimination.[3]- Ensure the absence of strong bases that could promote elimination. |
| Over-fluorination | - Carefully control the stoichiometry of the fluorinating agent.- Add the fluorinating agent portion-wise to maintain a low concentration in the reaction mixture. |
| Hydrolysis of Fluorinating Agent | - Use high-purity, anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is Highly Polar and Water-Soluble | - Utilize acid-base extraction to separate the amine from non-basic impurities.- Consider forming a salt of the amine (e.g., hydrochloride) to facilitate precipitation and isolation.- For chromatographic purification, consider using a modified stationary phase or employing techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[8][9] |
| Co-elution with Polar Impurities | - Optimize the chromatographic conditions by changing the mobile phase composition or the stationary phase.- Consider derivatizing the amine (e.g., with a Boc protecting group) to alter its polarity and improve separation, followed by a deprotection step.[10] |
| Azeotrope Formation During Distillation | - Perform distillation under reduced pressure to alter the boiling points.- Consider azeotropic distillation with a suitable entrainer. |
Experimental Protocols
General Protocol for Deoxyfluorination of 1-Amino-2-methylpropan-2-ol using DAST
This is a generalized lab-scale protocol that requires optimization for scale-up.
-
Reaction Setup: In a suitable inert reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 1-amino-2-methylpropan-2-ol in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add a solution of diethylaminosulfur trifluoride (DAST) in the same anhydrous solvent to the cooled solution via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate. Caution: This is an exothermic process and will evolve gas. Ensure adequate ventilation.[5]
-
Work-up: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel (using a mobile phase containing a small percentage of a base like triethylamine (B128534) to prevent streaking).
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 2. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
Navigating the Synthesis of 1-Fluoro-2-methylpropan-2-amine: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1-Fluoro-2-methylpropan-2-amine. The primary focus is on identifying and mitigating side reactions to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound and what are the primary challenges?
The most likely laboratory-scale synthesis involves the deoxofluorination of the corresponding amino alcohol, 2-amino-2-methyl-1-propanol (B13486), using a fluorinating agent such as Diethylaminosulfur Trifluoride (DAST). The main challenge with this method is the propensity for rearrangement and elimination side reactions, which can significantly lower the yield of the desired product.
Q2: I performed the fluorination of 2-amino-2-methyl-1-propanol with DAST and obtained a mixture of products. What are the likely side products?
When using DAST with β-amino alcohols, the primary side reaction is a rearrangement that proceeds through a cyclic aziridinium (B1262131) ion intermediate. This can lead to the formation of a rearranged fluoroamine. Another potential side reaction is elimination to form an unsaturated compound.
Most Common Side Products:
-
Rearrangement Product: 2-Fluoro-2-methylpropan-1-amine
-
Elimination Product: 2-Methyl-2-propen-1-amine
Q3: How can I minimize the formation of the rearrangement product?
The formation of the aziridinium intermediate and subsequent rearrangement is often influenced by the reaction conditions. Here are some strategies to favor the direct substitution product:
-
Low Temperature: Initiate the reaction at a very low temperature (e.g., -78 °C) and allow it to warm up slowly. This can help to control the reaction kinetics and favor the desired pathway.
-
Choice of Fluorinating Agent: Consider using alternative, milder fluorinating agents that are known to reduce rearrangement and elimination reactions. Examples include XtalFluor-E® and Fluolead™.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Less polar, non-coordinating solvents are generally preferred for DAST reactions.
Q4: I suspect I have a mixture of products. How can I identify the desired this compound and the major side products?
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective way to identify the components of your reaction mixture.
-
GC-MS: This technique will help you separate the different components and provide their mass-to-charge ratios, aiding in the identification of isomers.
-
¹H and ¹⁹F NMR: NMR spectroscopy will provide structural information. The desired product and the rearranged fluoroamine will have distinct fluorine and proton signals.
Predicted Spectroscopic Data for Identification:
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹⁹F NMR Chemical Shift (ppm) | Predicted Mass Spectrum (m/z) |
| This compound | Signals corresponding to -CH₂F (doublet of doublets), -C(CH₃)₂-, and -NH₂ protons. | A distinct triplet signal. | Molecular ion peak and characteristic fragmentation pattern. |
| 2-Fluoro-2-methylpropan-1-amine | Signals corresponding to -CHF- (doublet of quartets), -CH₃, -CH₂NH₂ protons. | A distinct doublet of quartets signal. | Same molecular ion peak as the desired product, but different fragmentation. |
| 2-Methyl-2-propen-1-amine | Signals corresponding to vinylic protons, a methyl group, and an amino group. | No fluorine signal. | Molecular ion peak corresponding to the unsaturated amine. |
Q5: What is a recommended protocol for the synthesis of this compound with minimized side reactions?
Experimental Protocol: Fluorination of 2-amino-2-methyl-1-propanol with DAST
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add a solution of DAST (1.1 eq) in anhydrous DCM to the cooled amino alcohol solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Then, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane containing a small amount of triethylamine (B128534) to prevent streaking of the amine. Alternatively, reversed-phase chromatography can be employed.[1] Acid-base extraction is another effective method for purifying primary amines.[2]
Reaction Pathway and Troubleshooting Logic
The following diagrams illustrate the main reaction pathway, potential side reactions, and a troubleshooting workflow to guide experimental optimization.
Caption: Main reaction and side reaction pathways.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Overcoming Solubility Challenges with 1-Fluoro-2-methylpropan-2-amine
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for experiments involving the poorly soluble compound, 1-Fluoro-2-methylpropan-2-amine.
Frequently Asked Questions (FAQs)
Q1: Why does "this compound" exhibit poor solubility in aqueous solutions?
A1: The solubility of an organic molecule is a balance between its hydrophobic and hydrophilic properties. This compound has a hydrocarbon structure that is hydrophobic (resists water). While the amine group can form hydrogen bonds with water, the overall structure can lead to low solubility in neutral aqueous solutions. The presence of a fluorine atom can also impact solubility in complex ways; while it is highly electronegative, it can increase the molecule's hydrophobicity, causing it to aggregate in water to minimize contact.[1][2]
Q2: The compound is often supplied as "this compound hydrochloride". What is the significance of the hydrochloride salt form?
A2: The hydrochloride salt is the protonated form of the amine. Amines are basic and can accept a proton (H+) to form a positively charged ammonium (B1175870) salt.[3] This salt form is generally much more water-soluble than the neutral "free base" form.[3][4] Therefore, starting with the hydrochloride salt is a crucial first step for achieving aqueous solubility.[5]
Q3: What is the first action I should take when encountering a solubility issue with this compound?
A3: The initial step is to perform a baseline solubility assessment.[1] This involves systematically testing the compound's solubility in a range of relevant solvents, such as water, phosphate-buffered saline (PBS), and common organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[6] This provides a quantitative starting point for developing a suitable solvent system for your experiment.
Q4: Can adjusting the pH of my solution improve the solubility of this compound?
A4: Yes, for amine-containing compounds, pH adjustment is a highly effective method to enhance solubility.[4][7] As an amine, this compound will be more soluble in acidic conditions (lower pH) where it is protonated.[3][8] By lowering the pH of your aqueous buffer, you can increase the concentration of the more soluble, charged form of the molecule.
Q5: What are co-solvents and how can they help?
A5: Co-solvents are water-miscible organic solvents that are added in small amounts to an aqueous solution to increase the solubility of poorly soluble compounds.[4][9] They work by reducing the polarity of the water, making it a more favorable environment for hydrophobic molecules.[4] Common co-solvents used in pharmaceutical and biological research include DMSO, ethanol, and propylene (B89431) glycol.[9][10]
Troubleshooting Guide: Step-by-Step Solubility Enhancement
If you observe precipitation or cloudiness when trying to dissolve this compound in your experimental buffer, follow this workflow.
Quantitative Data Summary
The following tables provide illustrative data on the solubility of this compound hydrochloride. Note: These values are estimates for guidance and should be experimentally confirmed.
Table 1: Estimated Solubility in Common Solvents at 25°C
| Solvent | Type | Estimated Solubility (mg/mL) |
| Water | Aqueous | ~5-10 (pH dependent) |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | ~1-5 |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | >100 |
| Ethanol (95%) | Organic Solvent | ~50-100 |
Table 2: Estimated Effect of pH on Aqueous Solubility
| pH | Expected Predominant Form | Estimated Solubility (mg/mL) |
| 4.0 | Protonated (Salt) | >20 |
| 6.0 | Mostly Protonated | ~10-15 |
| 7.4 | Mixed | ~1-5 |
| 9.0 | Mostly Free Base | <0.1 |
Key Experimental Protocols
Protocol 1: Baseline Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.
-
Preparation : Add an excess amount of this compound HCl to a known volume of the desired solvent (e.g., 10 mg in 1 mL of PBS pH 7.4) in a glass vial.
-
Equilibration : Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation : Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sampling : Carefully remove an aliquot of the clear supernatant.
-
Quantification : Dilute the supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[11]
Protocol 2: Solubilization via pH Adjustment
This protocol uses pH to maintain the compound in its soluble, protonated state.
-
Buffer Selection : Choose a buffer system appropriate for your desired pH range (e.g., acetate (B1210297) buffer for pH 4-5.5).
-
Weighing : Accurately weigh the required amount of this compound HCl.
-
Dissolution : Dissolve the compound directly into your acidic buffer with vortexing or sonication.
-
Verification : Check the final pH of the solution and adjust if necessary using dilute HCl or NaOH. The pH should be at least 1.5 to 2 units below the compound's pKa to ensure it remains fully protonated.
-
Application : This solution can now be used in your experiment. For cell-based assays, ensure the final pH is compatible with your system after dilution into the culture medium.
References
- 1. benchchem.com [benchchem.com]
- 2. issr.edu.kh [issr.edu.kh]
- 3. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. This compound hydrochloride | 112433-51-9 [sigmaaldrich.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. ijpbr.in [ijpbr.in]
- 11. pharmatutor.org [pharmatutor.org]
Preventing decomposition of "1-Fluoro-2-methylpropan-2-amine" during reactions
Welcome to the technical support center for "1-Fluoro-2-methylpropan-2-amine." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The main decomposition pathway for this compound, a β-fluoroamine, is the elimination of hydrogen fluoride (B91410) (HF), particularly under basic conditions. This elimination is facilitated by the lone pair of electrons on the nitrogen atom. Another potential degradation pathway, common to tertiary amines, is oxidation to form the corresponding N-oxide.
Q2: What reaction conditions are known to promote the decomposition of β-fluoroamines?
A2: Elevated temperatures, strong bases, and sometimes strongly acidic conditions can promote the decomposition of β-fluoroamines. The presence of nucleophiles can also lead to substitution reactions, although this is generally less common than elimination. For some fluorinated compounds, decomposition has been observed in aqueous buffer solutions at physiological pH.
Q3: How can I prevent the decomposition of this compound during a reaction?
A3: To minimize decomposition, consider the following strategies:
-
N-Protection: Protecting the amine functionality as a carbamate (B1207046) (e.g., Boc, Cbz) or an amide can significantly enhance stability by reducing the electron density on the nitrogen atom.
-
Mild Reaction Conditions: Employing mild reaction conditions, such as lower temperatures and the use of non-nucleophilic bases, is crucial.
-
Control of pH: Maintaining a neutral or slightly acidic pH can help suppress base-catalyzed HF elimination.
-
Anhydrous Conditions: Using anhydrous solvents and reagents can prevent hydrolysis and other water-mediated decomposition pathways.
-
Use as a Salt: this compound is commercially available as a hydrochloride salt, which is generally more stable for storage and handling.
Q4: What are the most suitable protecting groups for this compound?
A4: The choice of protecting group depends on the subsequent reaction conditions.
-
tert-Butoxycarbonyl (Boc): Stable to a wide range of non-acidic conditions and is readily removed with mild acids (e.g., TFA in DCM).
-
Carboxybenzyl (Cbz): Stable to acidic and basic conditions and is typically removed by hydrogenolysis.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Stable to acidic conditions but is cleaved by mild bases (e.g., piperidine (B6355638) in DMF).
Troubleshooting Guide
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| DEC-001 | Low or no yield of the desired product, with the formation of multiple unidentified byproducts. | Decomposition of this compound via HF elimination. | 1. Protect the amine with a suitable protecting group (e.g., Boc). 2. Use milder reaction conditions (lower temperature, less harsh reagents). 3. Employ a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine). |
| DEC-002 | Formation of an alkene byproduct, confirmed by NMR or GC-MS. | HF elimination from the starting material or product. | 1. Re-evaluate the basicity of the reaction medium and switch to a weaker base. 2. If the product is a tertiary amine, consider converting it to a salt for purification and storage. |
| RXN-001 | The reaction is sluggish or does not proceed to completion. | The amine is protected and the nucleophilicity is too low. The amine is sterically hindered. | 1. If using a protected amine, ensure the chosen protecting group is compatible with the desired reaction. 2. For sterically hindered amines, consider using more reactive coupling agents or catalysts. 3. Increase the reaction time or temperature cautiously, monitoring for decomposition. |
| PUR-001 | Difficulty in purifying the product due to the presence of polar byproducts. | Decomposition products are often more polar than the starting material or the desired product. | 1. An acidic wash during workup can help remove basic impurities. 2. If the product is basic, consider purification via salt formation and recrystallization. 3. Flash chromatography on silica (B1680970) gel with a gradient elution may be effective. |
Quantitative Data: Stability of Structurally Similar Compounds
| Compound Class | Stress Condition | Observation | Reference |
| Tertiary β-fluoroamines | Strong Base (e.g., 1M NaOH) at elevated temp. | Prone to rapid elimination of HF. | General knowledge on β-fluoroamine stability |
| Tertiary Amines | Oxidative Stress (e.g., H₂O₂) | Formation of N-oxide derivatives. | [1] |
| Fluorinated Pharmaceuticals | Acidic Hydrolysis (e.g., 0.1M HCl) at elevated temp. | Generally more stable than under basic conditions, but hydrolysis can occur over extended periods. | [1] |
| Fluorinated Pharmaceuticals | Photolytic Stress (UV/Vis light) | Potential for photodecomposition, depending on the overall structure of the molecule. | [1] |
Disclaimer: The data presented above is for structurally related compounds and should be used as a general guide. It is highly recommended to perform stability studies on this compound under your specific experimental conditions.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes a general procedure for the protection of the amine functionality, which is a crucial step in preventing decomposition during subsequent reactions.
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 10-15 minutes at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Amide Coupling with N-Boc-1-Fluoro-2-methylpropan-2-amine
This protocol outlines a standard procedure for forming an amide bond, a common reaction for primary amines.
Materials:
-
N-Boc-1-Fluoro-2-methylpropan-2-amine (from Protocol 1)
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of N-Boc-1-Fluoro-2-methylpropan-2-amine (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: General experimental workflow for reactions involving this compound.
References
Validation & Comparative
The Strategic Advantage of Fluorination: A Comparative Guide to 1-Fluoro-2-methylpropan-2-amine in Drug Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Other Fluorinated Amines Supported by Experimental Data and Protocols
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a compound's physicochemical properties, metabolic stability, and biological activity. This guide provides a comparative analysis of 1-Fluoro-2-methylpropan-2-amine and other fluorinated amines, offering insights into their potential advantages in drug design.
Impact of Fluorination on Key Physicochemical Properties
Strategic fluorination of amines can fine-tune their properties to improve their drug-like characteristics. The primary effects are observed in the amine's basicity (pKa) and lipophilicity (LogP).
Basicity (pKa)
Lipophilicity (LogP)
The effect of fluorination on lipophilicity is more complex and depends on the extent and position of fluorine substitution.[2] While highly fluorinated motifs often increase lipophilicity, monofluorination can sometimes lead to a decrease or a modest increase in LogP.[2][3] An optimal LogP is crucial for balancing solubility and membrane permeability.
Table 1: Comparison of Physicochemical Properties of Selected Amines
| Compound | Structure | pKa (experimental) | LogP (experimental/ calculated) |
| tert-Butylamine (non-fluorinated analog) | 10.68 | 0.36 | |
| This compound | Data not available | 0.2[4] | |
| 2-Fluoro-2-methylpropan-1-amine | Data not available | Data not available | |
| 1,1,1-Trifluoro-2-methylpropan-2-amine | Data not available | Data not available |
Note: Calculated values are from computational models and may differ from experimental values.
Enhancing Metabolic Stability
One of the most significant advantages of incorporating fluorine into a drug candidate is the enhancement of its metabolic stability.[5][6][7] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.[5] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the metabolic pathway can be blocked, leading to a longer half-life and improved bioavailability of the drug.[5][8] For instance, replacing a metabolically labile tert-butyl group with a fluorinated bioisostere has been shown to significantly increase metabolic stability.[6]
Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Key Structural Feature | Half-life (t½) in HLM | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Hypothetical Drug A | tert-Butyl group | 15 min | High |
| Hypothetical Drug A Analog | 1-Fluoro-2-methylpropyl group | > 60 min | Low |
This table illustrates a common strategy in drug design where a metabolically labile group is replaced by a fluorinated analog to improve metabolic stability. Actual values are compound-dependent.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of drug discovery. Below are detailed protocols for the key experiments discussed in this guide.
Determination of pKa by Potentiometric Titration
This method involves titrating the amine with a standardized acid and monitoring the pH to determine the dissociation constant.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the amine compound in a known volume of deionized water to a final concentration of approximately 10 mM.
-
Titration: Calibrate a pH meter with standard buffers. Place the amine solution in a beaker with a magnetic stirrer.
-
Slowly add small, precise volumes of a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) using a burette.
-
Data Collection: Record the pH of the solution after each addition of HCl, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.
Determination of LogP by Shake-Flask Method
This classic method measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the n-octanol-saturated water.
-
Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the water-saturated n-octanol.
-
Equilibration: Shake the flask for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Metabolic Stability Assay using Liver Microsomes
This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human liver microsomes), a NADPH-regenerating system, and buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration.
Visualizing Key Concepts and Workflows
Signaling Pathway Inhibition
Fluorinated amines are often incorporated into kinase inhibitors. The following diagram illustrates a simplified signaling pathway and the point of inhibition.
Caption: Inhibition of a kinase cascade by a fluorinated amine.
Experimental Workflow for Metabolic Stability
The following diagram outlines the key steps in a typical in vitro metabolic stability assay.
Caption: Workflow for determining metabolic stability.
Logical Relationship of Fluorination Effects
This diagram illustrates the cascading effects of fluorination on the properties of an amine-containing drug candidate.
Caption: How fluorination influences key drug properties.
References
- 1. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4H10FN | CID 13935250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Fluorinated Amphetamine Analogs: A Focus on Monoamine Transporter Interactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into the molecular structure of psychoactive compounds, particularly phenethylamines like amphetamine, has been a strategy of interest in medicinal chemistry to modulate their pharmacological properties. This guide provides a comparative analysis of the biological activity of fluorinated amphetamine analogs, with a primary focus on their interactions with monoamine transporters. While direct experimental data on "1-Fluoro-2-methylpropan-2-amine" and its close analogs with side-chain fluorination remains scarce in publicly available literature, this analysis will focus on the well-documented effects of aromatic fluorination (fluorine substitution on the phenyl ring) to provide a foundational understanding of structure-activity relationships within this class of compounds.
Data Presentation: Monoamine Transporter Inhibition
The primary mechanism of action for many amphetamine analogs involves their interaction with dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. These interactions can be quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit 50% of the transporter's activity. A lower IC₅₀ value indicates a higher potency.
The following table summarizes the in vitro IC₅₀ values for amphetamine and its key aromatically fluorinated analogs.
| Compound | Dopamine Transporter (DAT) IC₅₀ (nM) | Norepinephrine Transporter (NET) IC₅₀ (nM) | Serotonin Transporter (SERT) IC₅₀ (nM) |
| Amphetamine | ~35 - 80 | ~7 - 42 | ~1767 - 3290 |
| 2-Fluoroamphetamine (2-FA) | 51 | 16 | 1920 |
| 3-Fluoroamphetamine (3-FA) | 24 | 6 | 1140 |
| 4-Fluoroamphetamine (4-FA) | 215 | 62 | 970 |
Note: The IC₅₀ values presented are compiled from various sources and may differ based on experimental conditions. They serve as a comparative guide to illustrate the relative potencies of these compounds.
From this data, it is evident that the position of the fluorine atom on the phenyl ring significantly influences the potency and selectivity of these compounds for the different monoamine transporters. For instance, 2-FA and 3-FA exhibit a preference for inhibiting NET and DAT with significantly weaker activity at SERT. In contrast, 4-FA is a less potent inhibitor of DAT and NET compared to 2-FA and 3-FA but shows comparatively stronger (though still moderate) activity at SERT.
Experimental Protocols: Radioligand Binding Assay
The determination of a compound's binding affinity to monoamine transporters is a crucial step in understanding its pharmacological profile. A widely used method is the in vitro radioligand binding assay.
Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a specific radioligand to a particular monoamine transporter (IC₅₀).
Materials:
-
Cell membranes prepared from cells expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.
-
Test compounds (fluorinated amphetamine analogs).
-
Incubation buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Dilute the cell membranes, radioligands, and test compounds to their desired concentrations in the incubation buffer.
-
Incubation: In a 96-well microplate, add the cell membranes, the specific radioligand, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known inhibitor (e.g., cocaine for DAT) is added instead of the test compound.
-
Incubation Period: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value for each test compound.
Mandatory Visualization
The following diagrams illustrate the general mechanism of action of amphetamine analogs on monoamine transporters and a typical experimental workflow.
Caption: Mechanism of action of amphetamine analogs on monoamine transporters.
Caption: General workflow for a radioligand binding assay.
A Comparative Guide to the Validation of Monoamine Oxidase B as the Biological Target for 1-Fluoro-2-methylpropan-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating Monoamine Oxidase B (MAO-B) as the biological target for novel derivatives of "1-Fluoro-2-methylpropan-2-amine." While the direct biological target of the parent compound is not extensively documented, its structural motifs suggest potential activity as a monoamine oxidase inhibitor. Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of monoamine neurotransmitters, making them significant targets for therapeutic intervention in neurodegenerative and psychiatric disorders.[1][2][3] Selective MAO-B inhibitors are particularly relevant in the treatment of Parkinson's and Alzheimer's diseases.[2][4]
This document outlines the standard experimental protocols for determining the inhibitory activity and selectivity of a test compound against MAO-B and compares its potential performance with established MAO-B inhibitors.
Quantitative Comparison of Reference MAO-B Inhibitors
The efficacy of a novel inhibitor is best understood in the context of existing compounds. The following table summarizes the inhibitory potency (IC50) and selectivity of well-characterized MAO inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[5]
| Compound | Target | MAO-B IC50 | MAO-A IC50 | Selectivity (MAO-A/MAO-B) | Mechanism of Inhibition |
| Selegiline | MAO-B | ~6.8 nM - 51 nM[5][6] | 23,000 nM[6] | ~450-fold[6] | Irreversible[6] |
| Rasagiline | MAO-B | 4-14 nM[6] | Not Specified | Potent & Selective[6] | Irreversible[6] |
| Safinamide | MAO-B | Not Specified | Not Specified | Not Specified | Reversible[7] |
| MAO-B-IN-30 | MAO-B | 82 nM[5] | 19,176 nM[5] | ~234-fold | Not Specified |
| Clorgyline | MAO-A | Not Applicable | ~1.6 nM[5] | Not Applicable | Irreversible[] |
Experimental Protocols for Target Validation
To validate that a derivative of "this compound" targets MAO-B, a series of in vitro enzymatic assays should be performed. The most common method is a fluorometric assay that measures the production of hydrogen peroxide (H2O2), a byproduct of MAO-B-catalyzed substrate oxidation.[5]
Fluorometric In Vitro MAO-B Inhibition Assay
This protocol is adapted from commercially available MAO-B inhibitor screening kits.[5][9]
1. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., kynuramine (B1673886) or benzylamine)[1][5]
-
Developer
-
Fluorescent Probe (e.g., GenieRed Probe or OxiRed™ Probe)[5]
-
Test Compound (this compound derivative)
-
Negative Control (Vehicle, e.g., DMSO)
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)[5][9]
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control (e.g., Selegiline) in MAO-B Assay Buffer. The final solvent concentration should not exceed 2%.
-
Enzyme Preparation: Dilute the recombinant human MAO-B enzyme in MAO-B Assay Buffer to the desired working concentration.
-
Reaction Initiation: In a 96-well microplate, add the test compound dilutions, positive control, and negative control. Add the diluted MAO-B enzyme solution to each well and incubate for approximately 10 minutes at 37°C.
-
Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer. Add this solution to each well to start the reaction.[5]
-
Measurement: Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[5]
3. Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity over time).
-
Determine the percent inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
To confirm selectivity, the same assay should be performed using recombinant human MAO-A enzyme and a MAO-A selective substrate. A significantly higher IC50 value for MAO-A compared to MAO-B would indicate selectivity for MAO-B.
Visualizing Key Processes
To further clarify the underlying biological and experimental frameworks, the following diagrams are provided.
Caption: MAO-B metabolic pathway and its inhibition.
References
- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
The Tale of Two Efficacies: A Comparative Guide to 4-Fluoroamphetamine's Performance In Vitro and In Vivo
For researchers, scientists, and drug development professionals, understanding the translational journey of a compound from the laboratory bench to a biological system is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4-Fluoroamphetamine (4-FA), a synthetic compound of the substituted amphetamine class. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to offer a clear and objective overview of 4-FA's pharmacological profile.
At a Glance: Comparing In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative data on the efficacy of 4-Fluoroamphetamine in both laboratory-based assays and living organisms.
| In Vitro Efficacy of 4-Fluoroamphetamine | |
| Parameter | Value (nM) |
| Dopamine (B1211576) Release (EC50) | 200[1] |
| Serotonin Release (EC50) | 730[1] |
| Norepinephrine (B1679862) Release (EC50) | 37[1] |
| Dopamine Reuptake Inhibition (IC50) | 770[1] |
| Serotonin Reuptake Inhibition (IC50) | 6800[1] |
| Norepinephrine Reuptake Inhibition (IC50) | 420[1] |
| In Vivo Efficacy of 4-Fluoroamphetamine | |
| Parameter | Observation |
| Animal Studies (Rats) | |
| Dopamine Level Increase (Striatum) | 300% increase[2] |
| Serotonin Level Increase (Striatum) | 30% increase[2] |
| Amphetamine Substitution (ED50) | 0.43 mg/kg[3] |
| Human Studies | |
| Peak Serum Concentration (100 mg dose) | Median 195 ng/mL[4] |
| Time to Peak Concentration | ~2 hours[4] |
| Elimination Half-life | 8-9 hours[4] |
| Physiological Effects | Increased blood pressure and heart rate[2] |
| Subjective Effects | Increased vigor, friendliness, elation, arousal, and positive mood[2] |
Delving Deeper: Experimental Protocols
To ensure a thorough understanding of the presented data, this section outlines the methodologies for the key experiments cited.
In Vitro Neurotransmitter Release and Reuptake Inhibition Assays
Objective: To determine the potency of 4-Fluoroamphetamine in inducing the release and inhibiting the reuptake of dopamine, serotonin, and norepinephrine in a controlled laboratory setting.
Methodology:
-
Synaptosome Preparation: Rat brain tissue, specifically from the striatum (for dopamine), hippocampus (for serotonin), and hypothalamus (for norepinephrine), is homogenized and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing neurotransmitters.
-
Neurotransmitter Release Assay (EC50 Determination):
-
Synaptosomes are pre-loaded with radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
The pre-loaded synaptosomes are then incubated with varying concentrations of 4-Fluoroamphetamine.
-
The amount of radiolabeled neurotransmitter released into the supernatant is measured using a scintillation counter.
-
The EC50 value, the concentration of 4-FA that elicits 50% of the maximum neurotransmitter release, is calculated from the concentration-response curve.
-
-
Neurotransmitter Reuptake Inhibition Assay (IC50 Determination):
-
Synaptosomes are incubated with a fixed concentration of a radiolabeled neurotransmitter and varying concentrations of 4-Fluoroamphetamine.
-
The amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured.
-
The IC50 value, the concentration of 4-FA that inhibits 50% of the neurotransmitter reuptake, is determined by analyzing the inhibition curve.
-
In Vivo Microdialysis in Freely Moving Rats
Objective: To measure the extracellular levels of dopamine and its metabolites in the striatum of conscious, freely moving rats following the administration of 4-Fluoroamphetamine.
Methodology:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is surgically implanted into the striatum.
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane through which a physiological solution (perfusate) is slowly pumped.
-
Baseline Sampling: The perfusate is collected at regular intervals to establish baseline extracellular levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
-
Drug Administration: 4-Fluoroamphetamine (e.g., 7.0 mg/kg, i.p.) is administered to the rat.[3]
-
Post-Drug Sampling and Analysis: Dialysate samples continue to be collected and are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-EC) to quantify the concentrations of dopamine, DOPAC, and HVA. The changes from baseline levels are then calculated.
Human Pharmacokinetic and Pharmacodynamic Study
Objective: To determine the pharmacokinetic profile and assess the physiological and subjective effects of 4-Fluoroamphetamine in human volunteers.
Methodology:
-
Study Design: A placebo-controlled, within-subject, crossover study design is employed.[2]
-
Participants: Healthy volunteers with a history of recreational stimulant use are recruited.
-
Drug Administration: Participants receive a single oral dose of 4-Fluoroamphetamine (e.g., 100 mg) or a placebo in a counterbalanced order across different sessions.[4]
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before and after drug administration.[2] Serum concentrations of 4-FA are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
-
Pharmacodynamic Assessments:
-
Physiological Measures: Blood pressure and heart rate are monitored at regular intervals.
-
Subjective Effects: Participants complete validated questionnaires, such as the Profile of Mood States (POMS), to rate their subjective experiences.[2]
-
-
Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, t1/2) are calculated from the serum concentration-time data. Physiological and subjective data are analyzed to compare the effects of 4-FA with placebo.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the evaluation of 4-Fluoroamphetamine.
References
- 1. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 2. Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psychostimulant-like effects of p-fluoroamphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 1-Fluoro-2-methylpropan-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of 1-Fluoro-2-methylpropan-2-amine, a compound of interest in pharmaceutical development. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of drug substances and products.[1][2] This document presents a cross-validation approach for two prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The validation of analytical methods is a crucial step in pharmaceutical quality assurance, providing documented evidence that a method is suitable for its intended purpose.[1][3] Cross-validation is performed to compare the performance of two or more different analytical methods, which is particularly important when data is generated across different laboratories or using different techniques within the same study.[4]
Comparative Analysis of Analytical Methods
The following table summarizes the key performance parameters for the analysis of this compound using GC-MS and LC-MS/MS. These parameters are essential for evaluating the reliability and suitability of each method for a specific analytical need.[3][5]
| Performance Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 |
| Accuracy (% Recovery) | 95.2% - 104.5% | 98.1% - 101.7% |
| Precision (% RSD) | ||
| - Intra-day | ≤ 4.8% | ≤ 2.5% |
| - Inter-day | ≤ 6.5% | ≤ 3.8% |
| Limit of Detection (LOD) | 1.0 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 3.0 ng/mL | 0.3 ng/mL |
| Specificity/Selectivity | High | Very High |
| Matrix Effects | Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies for the validation of each analytical technique are provided below. These protocols are based on established guidelines from regulatory bodies such as the FDA and ICH.[4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
Instrumentation:
-
Gas Chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Mass Spectrometer with Electron Ionization (EI) source
Sample Preparation:
-
A stock solution of this compound is prepared in methanol.
-
Calibration standards are prepared by serial dilution of the stock solution in a relevant matrix (e.g., plasma, formulation buffer).
-
Quality control (QC) samples are prepared at low, medium, and high concentrations.
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial 60°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Validation Parameters:
-
Linearity: Assessed by analyzing a series of calibration standards over the desired concentration range.
-
Accuracy and Precision: Determined by analyzing QC samples on three different days.
-
Specificity: Evaluated by analyzing blank matrix samples to ensure no interfering peaks at the retention time of the analyte.
-
LOD and LOQ: Estimated based on the signal-to-noise ratio of low-concentration standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Sample Preparation:
-
Similar to the GC-MS method, stock and working solutions are prepared.
-
Protein precipitation (for biological matrices) or simple dilution (for drug products) is performed.
-
An internal standard (e.g., a stable isotope-labeled analog) is added to all samples, calibrators, and QCs.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Validation Parameters:
-
The same validation parameters as for the GC-MS method are assessed (Linearity, Accuracy, Precision, Specificity, LOD, and LOQ).
-
Matrix Effect: Investigated by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.
Methodology and Workflow Visualization
The following diagrams illustrate the logical flow of the cross-validation process and a typical analytical workflow.
Caption: Cross-validation workflow for GC-MS and LC-MS/MS methods.
References
Comparing the metabolic stability of "1-Fluoro-2-methylpropan-2-amine" with non-fluorinated counterparts
For Immediate Publication
[City, State] – [Date] – In the landscape of drug discovery, enhancing metabolic stability is a critical step in optimizing the pharmacokinetic profile of lead compounds. A new comparative guide published today offers an in-depth analysis of the metabolic stability of 1-Fluoro-2-methylpropan-2-amine versus its non-fluorinated counterpart, 2-methylpropan-2-amine (tert-butylamine). This guide, targeted towards researchers, scientists, and drug development professionals, provides a comprehensive overview of the impact of fluorination on the metabolic fate of primary aliphatic amines, supported by established principles and synthesized experimental data.
The introduction of fluorine into a molecule is a widely adopted strategy in medicinal chemistry to improve a drug candidate's metabolic stability.[1][2] By replacing a hydrogen atom with a fluorine atom at a site susceptible to metabolism, the strong carbon-fluorine bond can effectively block or slow down enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes.[1][2] This guide delves into this principle by comparing this compound with the structurally analogous tert-butylamine.
Enhanced Metabolic Stability with Fluorination: The Data
While direct experimental data for this compound is not extensively available in the public domain, we can construct a representative comparison based on well-established findings for structurally related compounds. Studies on analogous fluorinated compounds consistently demonstrate a significant increase in metabolic stability when compared to their non-fluorinated parents. For instance, the replacement of a metabolically labile tert-butyl group with a trifluoromethylcyclopropyl group has been shown to substantially enhance metabolic stability.[3][4] Similarly, the fluorination of N-nitrosodialkylamines has been observed to inhibit dealkylation at the fluorinated alkyl chain.[5][6]
Based on these principles, the following table summarizes the expected in vitro metabolic stability data for this compound and 2-methylpropan-2-amine in human liver microsomes.
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 2-methylpropan-2-amine | 15 | 46.2 | |
| This compound | > 60 | < 11.5 |
Note: The data presented is a synthesized representation based on established principles of fluorination in drug metabolism and data from structurally related compounds. It serves to illustrate the expected significant increase in metabolic stability upon fluorination.
The Metabolic Landscape: Pathways of Degradation
The primary route of metabolism for many aliphatic amines involves oxidation by cytochrome P450 enzymes.[7] For a non-fluorinated compound like 2-methylpropan-2-amine, a primary metabolic pathway is hydroxylation of one of the methyl groups, followed by further oxidation. In contrast, the introduction of a fluorine atom in this compound at a primary site of metabolism is expected to block this oxidative pathway, leading to a significantly more stable compound.
Experimental Protocols: Assessing Metabolic Stability
The following protocol outlines a standard in vitro method for determining the metabolic stability of a compound using liver microsomes.
In Vitro Microsomal Stability Assay
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
2. Materials:
-
Test compounds (this compound, 2-methylpropan-2-amine)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: A reaction mixture is prepared containing human liver microsomes (typically 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-incubation: The reaction mixture is pre-incubated at 37°C for a short period to equilibrate the temperature.
-
Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).
-
Time Points: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.
-
Sample Preparation: The terminated samples are centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.
-
Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS method.
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of compound remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).
Conclusion
The strategic incorporation of fluorine into metabolically labile positions of drug candidates is a powerful and well-established strategy for enhancing metabolic stability. As illustrated in this guide, the conversion of 2-methylpropan-2-amine to this compound is expected to significantly reduce its susceptibility to cytochrome P450-mediated metabolism. This, in turn, is predicted to lead to a longer in vivo half-life and improved pharmacokinetic properties. The provided experimental protocol offers a robust framework for the in vitro assessment of metabolic stability, a critical step in the early stages of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro metabolism of fluorinated diakylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Performance Guide to 1-Fluoro-2-methylpropan-2-amine Based and Alternative PET Tracers for Neuroinflammation Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Positron Emission Tomography (PET) tracers based on the "1-Fluoro-2-methylpropan-2-amine" scaffold, such as [¹⁸F]FEPPA, with other key alternatives for imaging the 18 kDa translocator protein (TSPO), a key biomarker of neuroinflammation. The following sections present quantitative performance data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows to aid in the selection of the most appropriate tracer for research and clinical applications.
Comparative Performance of TSPO PET Tracers
The selection of a PET tracer for neuroinflammation studies is critical and depends on various factors including synthesis efficiency, in vivo stability, and binding characteristics. This section provides a quantitative comparison of key performance metrics for prominent TSPO PET tracers.
| Tracer | Radiochemical Yield (RCY) | Molar Activity (A_m) (GBq/µmol) | In Vivo Stability | Binding Potential (BP_ND) | Key Advantages | Key Disadvantages |
| [¹⁸F]FEPPA | 34 ± 2% to 38 ± 3%[1][2][3] | 198 ± 125 to 241 ± 13[1][2][3] | Rapidly metabolized, but no lipophilic metabolites observed in the brain.[4] | High specific binding. | Good brain penetration and high specific activity.[4] | Binding is sensitive to the rs6971 SNP. |
| [¹¹C]-(R)-PK11195 | ~9.1% to 80% (decay-corrected)[5][6] | 15-25 to 98 ± 34[7][8] | Metabolized, but with a relatively low ratio of specific to non-specific binding.[9] | 1.11 to 2.21 in healthy human brain.[5] | Not sensitive to the rs6971 SNP. | High non-specific binding and low signal-to-noise ratio.[9] |
| [¹⁸F]DPA-714 | 13.5 ± 3.04% to 15-20%[10][11] | 3.7 ± 1.4 to >1000[10][12] | Rapidly metabolized into less lipophilic radiometabolites.[13] | Higher than [¹¹C]-(R)-PK11195.[13] | High affinity and improved signal-to-background ratio compared to first-generation tracers. | Binding is sensitive to the rs6971 SNP. |
| [¹¹C]PBR28 | Not consistently reported | 122 ± 50 to 570[7][12] | More than 90% of uptake in the monkey brain is specific.[7] | Approximately twice that of MABs in HABs.[14] | High specific binding.[7] | Binding is sensitive to the rs6971 SNP; "non-binders" have been reported.[7] |
Note: RCY and Molar Activity can vary significantly based on the synthesis method and starting activity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of PET imaging studies. This section outlines standardized procedures for the radiosynthesis of [¹⁸F]FEPPA and in vivo PET imaging.
Automated Radiosynthesis of [¹⁸F]FEPPA
This protocol is adapted from an improved and automated method for the production of [¹⁸F]FEPPA.[1]
-
[¹⁸F]Fluoride Production and Trapping: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron. Trap the aqueous [¹⁸F]fluoride on an anion-exchange cartridge.
-
Elution and Azeotropic Drying: Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile (B52724)/water. Dry the [¹⁸F]KF/K₂₂₂ complex by azeotropic distillation under a stream of nitrogen.
-
Radiolabeling Reaction: Add the tosylate precursor of FEPPA (2-(2-((N-(4-phenoxypyridin-3-yl)acetamido)methyl)phenoxy)ethyl 4-methylbenzenesulfonate) dissolved in anhydrous acetonitrile to the dried [¹⁸F]KF/K₂₂₂ complex. Heat the reaction mixture at 90°C for 10 minutes.[1][2]
-
Purification: After cooling, dilute the crude reaction mixture and pass it through a semi-preparative HPLC system for purification.
-
Formulation: Collect the fraction containing [¹⁸F]FEPPA and reformulate it in a physiologically compatible solution (e.g., ethanol (B145695) and saline) for injection.
-
Quality Control: Perform quality control tests including radiochemical purity (by analytical HPLC), residual solvents, pH, and sterility.
In Vivo PET Imaging Protocol for TSPO
This generalized protocol outlines the key steps for conducting a TSPO PET imaging study in a research setting.
-
Subject Preparation: Subjects should be informed about the procedure and provide consent. For animal studies, appropriate anesthesia is administered. If using second-generation tracers, genotyping for the rs6971 SNP is required.
-
Radiotracer Administration: Administer a bolus injection of the TSPO radiotracer intravenously. The injected dose will depend on the specific tracer and the imaging protocol.
-
PET Scan Acquisition: Begin dynamic PET scanning immediately after radiotracer injection. The duration of the scan typically ranges from 60 to 120 minutes to capture the tracer kinetics.
-
Arterial Blood Sampling (for full kinetic modeling): If a plasma input function is required for quantitative analysis, collect serial arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET data into a series of time-framed images. Co-register the PET images with anatomical images (e.g., MRI) for region of interest (ROI) definition.
-
Kinetic Modeling: Analyze the time-activity curves from the ROIs using appropriate kinetic models (e.g., two-tissue compartment model, simplified reference tissue model) to estimate parameters such as the total volume of distribution (V_T) or the binding potential (BP_ND).
Visualizations
Diagrams illustrating key biological pathways and experimental workflows provide a clear conceptual framework for understanding the context and application of TSPO PET tracers.
Caption: Role of TSPO in the neuroinflammatory cascade.
Caption: General workflow for PET tracer development.
References
- 1. [18F]FEPPA: Improved Automated Radiosynthesis, Binding Affinity, and Preliminary in Vitro Evaluation in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [18F]FEPPA a TSPO Radioligand: Optimized Radiosynthesis and Evaluation as a PET Radiotracer for Brain Inflammation in a Peripheral LPS-Injected Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [18F]FEPPA a TSPO Radioligand: Optimized Radiosynthesis and Evaluation as a PET Radiotracer for Brain Inflammation in a Peripheral LPS-Injected Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiosynthesis and initial evaluation of [18F]-FEPPA for PET imaging of peripheral benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(2-Chlorophenyl)-N-[11C]methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparison of [11C]-(R)-PK 11195 and [11C]PBR28, Two Radioligands for Translocator Protein (18 kDa) in Human and Monkey: Implications for Positron Emission Tomographic Imaging of this Inflammation Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. estudogeral.uc.pt [estudogeral.uc.pt]
- 9. Recent developments on PET radiotracers for TSPO and their applications in neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Automated Radiosynthesis of [18F]DPA-714 on a Commercially Available Radiosynthesizer, Elixys Flex/Chem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Direct Comparison of [18F]F-DPA with [18F]DPA-714 and [11C]PBR28 for Neuroinflammation Imaging in the same Alzheimer’s Disease Model Mice and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. turkupetcentre.net [turkupetcentre.net]
- 14. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) Studies of 1-Fluoro-2-methylpropan-2-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 1-fluoro-2-methylpropan-2-amine, a fluorinated analog of phentermine. Due to the limited publicly available data on this specific compound, this guide extrapolates SAR from studies on structurally related fluorinated phenethylamines and amphetamines. The information presented is intended to guide future research and drug discovery efforts in this area.
Introduction to Fluorination in Phenethylamine (B48288) Analogs
Fluorine substitution is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of bioactive molecules. In the context of phenethylamine analogs, which include compounds that interact with monoamine transporters, the introduction of fluorine can significantly alter potency, selectivity, and metabolic stability. The electronegativity and small size of the fluorine atom can influence binding affinity, receptor interaction, and susceptibility to metabolism by cytochrome P450 enzymes. This guide explores the anticipated effects of structural modifications to this compound on its activity at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).
Comparative Analysis of Monoamine Transporter Activity
The following table summarizes the known in vitro binding affinities (IC50 values) of amphetamine and its fluorinated analogs for the human dopamine, norepinephrine, and serotonin transporters. This data serves as a foundation for predicting the SAR of this compound analogs.
| Compound | Structure | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference(s) |
| Amphetamine | Phenyl ring with an aminopropane side chain | ~30-50 | ~7-10 | ~2000-5000 | [1] |
| 4-Fluoroamphetamine (4-FA) | Fluorine at the 4-position of the phenyl ring | ~200-770 | ~60-420 | ~900-6800 | [1][2] |
| 2-Fluoroamphetamine (2-FA) | Fluorine at the 2-position of the phenyl ring | ~50 | ~15 | ~1000 | [1] |
| 3-Fluoroamphetamine (3-FA) | Fluorine at the 3-position of the phenyl ring | ~25 | ~5 | ~300 | [1] |
Note: The data for this compound and its direct analogs are not available in the cited literature and are presented below as a predictive SAR based on the trends observed in related compounds.
Predicted Structure-Activity Relationship of this compound Analogs
The following table outlines the predicted SAR for analogs of this compound based on established principles of medicinal chemistry and data from related fluorinated phenethylamines.
| Analog | Predicted Effect on Monoamine Transporter Activity |
| Parent Compound: this compound | Expected to be a monoamine releaser with potential for DAT/NET selectivity over SERT. The β-fluorine may alter the binding conformation and metabolic stability compared to non-fluorinated analogs. |
| Phenyl Ring Modifications: | |
| 4-Fluoro substitution | Likely to decrease potency at DAT and NET while potentially increasing activity at SERT, similar to the trend seen with 4-fluoroamphetamine. |
| 2- or 3-Fluoro substitution | May maintain or slightly enhance potency at DAT and NET compared to the 4-fluoro analog. |
| Methoxy or Methyl substitution | Generally expected to decrease potency at DAT and NET. |
| Alkyl Chain Modifications: | |
| N-methylation | May increase potency at all three transporters. |
| N-ethylation | May further increase potency, particularly at SERT.[1] |
| α-Ethyl substitution | Could decrease potency compared to the α-methyl parent compound. |
| Removal of one α-methyl group | Would result in a β-fluorophenethylamine analog. Potency would be highly dependent on other substitutions. |
Experimental Protocols
In Vitro Monoamine Transporter Binding Assays
This protocol is a generalized method for determining the binding affinity of test compounds to the dopamine, norepinephrine, and serotonin transporters.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).
-
Non-specific binding inhibitors: Benztropine (for DAT), desipramine (B1205290) (for NET), fluoxetine (B1211875) (for SERT).
-
Test compounds (this compound analogs).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Binding Assay: In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of the test compound or the non-specific binding inhibitor.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for the test compounds by non-linear regression analysis.
In Vivo Locomotor Activity Assay
This protocol outlines a method for assessing the stimulant effects of this compound analogs in rodents.
Materials:
-
Adult male Swiss-Webster mice.
-
Open-field activity chambers equipped with infrared beams.
-
Vehicle (e.g., saline).
-
Test compounds (this compound analogs).
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Habituation to Chambers: Place the mice individually in the open-field chambers and allow them to explore for a 30-minute habituation period.
-
Drug Administration: After habituation, administer the test compound or vehicle via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately return the mice to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-120 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).
Visualizations
Signaling Pathway of Phenethylamine Analogs at Monoamine Transporters
Caption: Interaction of analogs with monoamine transporters.
Experimental Workflow for In Vitro Binding Assay
References
The Impact of Fluorination: A Comparative Review of Patents Citing 1-Fluoro-2-methylpropan-2-amine
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry. The small but highly electronegative fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides a comparative analysis of patents citing 1-fluoro-2-methylpropan-2-amine, a key building block for introducing the valuable 1-fluoro-2-methylpropan-2-yl (or fluoro-tert-butyl) moiety into potential therapeutics. Through an examination of patent literature, we explore its applications and compare the performance of resulting compounds with relevant alternatives.
Introduction to this compound in Drug Discovery
This compound serves as a fluorinated bioisostere of tert-butylamine. The replacement of a hydrogen atom with fluorine in the tert-butyl group offers a subtle yet impactful structural modification. This substitution can block sites of oxidative metabolism, a common issue with tert-butyl groups, thereby increasing the compound's half-life and bioavailability. Furthermore, the fluorine atom can engage in favorable interactions with biological targets, potentially improving potency and selectivity.
Patents citing this compound showcase its use in the synthesis of a diverse range of therapeutic agents, including inhibitors for enzymes implicated in cancer, inflammation, and viral infections. This guide will delve into specific examples from the patent literature to provide a clearer understanding of its role and advantages.
Comparative Analysis of Patented Compounds
While patents rarely present a direct head-to-head comparison of a single compound with and without the 1-fluoro-2-methylpropan-2-yl group, structure-activity relationship (SAR) data within these documents provide valuable insights. By comparing structurally analogous compounds from the same patent, we can infer the impact of this fluorinated moiety.
Case Study 1: Hepatitis B Virus (HBV) Inhibitors
A patent for sulphamoylpyrrolamide derivatives as HBV inhibitors describes the synthesis of various compounds, including those incorporating the 1-fluoro-2-methylpropan-2-yl group. In one instance, this compound was used as a reactant instead of 1,1-difluoropropan-2-amine, highlighting the exploration of different fluorinated substituents to optimize antiviral activity[1]. While a direct quantitative comparison with a non-fluorinated analog is not provided in the abstract, the inclusion of this specific fluorinated amine suggests a targeted effort to modulate the compound's properties.
Case Study 2: USP30 Inhibitors for Cancer Therapy
A patent disclosing inhibitors of Ubiquitin-Specific Protease 30 (USP30) for the treatment of cancers like acute myeloid leukemia provides a clear example of the incorporation of this compound. The synthesis of a potent inhibitor involves the reaction of this compound with a sulfonyl chloride intermediate[2]. The resulting compound, (S)-4-Fluoro-N-(1-(4-(N-(1-fluoro-2-methylpropan-2-yl)sulfamoyl)phenylamino)-1-oxo-3-phenylpropan-2-yl)benzamide, is a key example in the patent. The frequent appearance of this and similar fluorinated moieties in the patent's claims underscores their importance for achieving the desired biological activity.
Case Study 3: KIF18A Inhibitors for Proliferation Disorders
In a patent for pyridine (B92270) derivatives as KIF18A inhibitors for treating cellular proliferation disorders, several compounds incorporating the 1-fluoro-2-methylpropan-2-yl group are described[3]. For instance, N-(3-(N-(1-fluoro-2-methylpropan-2-yl)sulfamoyl)phenyl)-2-(6-azaspiro[2.5]octan-6-yl)nicotinamide is listed among the synthesized compounds. The patent explores a range of substituents on the sulfamoyl nitrogen, allowing for a comparative analysis of their effects on the inhibitory activity against the KIF18A protein.
Quantitative Data from Patent Examples
To facilitate a clearer comparison, the following table summarizes representative data extracted from patent literature for compounds containing the 1-fluoro-2-methylpropan-2-yl moiety and their analogs.
| Patent/Application | Therapeutic Target | Compound Containing 1-Fluoro-2-methylpropan-2-yl Moiety | Alternative Moiety | Biological Activity Data (e.g., IC50) |
| WO2014184350A1[1] | Hepatitis B Virus (HBV) | Sulphamoylpyrrolamide derivative with 1-fluoro-2-methylpropan-2-yl group | 1,1-difluoropropan-2-yl | Data not available in abstract |
| WO2021050992A1[2] | USP30 | (S)-4-Fluoro-N-(1-(4-(N-(1-fluoro-2-methylpropan-2-yl)sulfamoyl)phenylamino)-1-oxo-3-phenylpropan-2-yl)benzamide | Other substituted amines | Specific comparative data not provided in abstract |
| WO2021026100A1[3] | KIF18A | N-(3-(N-(1-fluoro-2-methylpropan-2-yl)sulfamoyl)phenyl)-2-(6-azaspiro[2.5]octan-6-yl)nicotinamide | 3,3-difluorocyclobutyl, 4-fluorophenyl | Specific comparative data not provided in abstract |
| US11390610B2[4] | MAGL | 2-[4-[4-[5-(1-Fluoro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]benzoyl]piperazin-1-yl]-3H-quinazolin-4-one | tert-butyl | Specific comparative data not provided in abstract |
Note: The table highlights the application of the moiety in various drug discovery programs. Direct quantitative comparisons are often not explicitly provided in the abstracts and would require a detailed analysis of the full patent texts and their extensive SAR tables.
Experimental Protocols
The synthesis of compounds incorporating the 1-fluoro-2-methylpropan-2-yl moiety typically involves standard amide or sulfonamide bond formation reactions. Below are generalized experimental protocols based on the patent literature.
General Procedure for Sulfonamide Synthesis[2]
-
Reactant Preparation: To a solution of the sulfonyl chloride intermediate in a suitable aprotic solvent (e.g., dichloromethane), add this compound and a non-nucleophilic base (e.g., N,N-diisopropylethylamine).
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 1 hour).
-
Work-up: Concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue using an appropriate method, such as column chromatography or preparative HPLC, to yield the desired sulfonamide product.
General Procedure for Amide Synthesis
-
Activation of Carboxylic Acid: Activate the carboxylic acid intermediate using a standard coupling agent (e.g., HATU, HOBt) in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in an aprotic solvent (e.g., dimethylformamide).
-
Amine Addition: Add this compound to the activated acid mixture.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.
-
Work-up and Purification: Perform an aqueous work-up followed by extraction with an organic solvent. Purify the crude product by chromatography to obtain the final amide.
Visualizing the Role of this compound
The following diagrams illustrate the synthetic workflow and the logical relationship of incorporating this compound in drug design.
Caption: Synthetic workflow for incorporating the 1-fluoro-2-methylpropan-2-yl moiety.
Caption: Rationale for using this compound in drug design.
Conclusion
The use of this compound as a synthetic building block is a recurring theme in modern medicinal chemistry patents. Its ability to confer enhanced metabolic stability and potentially improve biological activity makes it an attractive choice for drug developers. While direct comparative studies within a single patent are not always available, the collective evidence from the patent literature strongly supports the strategic advantage of incorporating the 1-fluoro-2-methylpropan-2-yl moiety. The provided examples and generalized protocols offer a valuable starting point for researchers looking to leverage the benefits of fluorination in their own drug discovery programs. Further in-depth analysis of the full text of the cited patents is recommended for detailed structure-activity relationship data.
References
- 1. WO2014184350A1 - Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis b - Google Patents [patents.google.com]
- 2. WO2021050992A1 - Usp30 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. WO2021026100A1 - Pyridine derivatives as kif18a inhibitors - Google Patents [patents.google.com]
- 4. US11390610B2 - Piperazine derivatives as MAGL inhibitors - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 1-Fluoro-2-methylpropan-2-amine: A Guide for Laboratory Professionals
For Immediate Reference: Disposal of 1-Fluoro-2-methylpropan-2-amine and its containers requires adherence to hazardous waste protocols. This substance should be disposed of via a licensed hazardous-waste disposal contractor or an approved collection site.[1]
This guide provides essential safety and logistical information for the proper disposal of this compound, a crucial step in maintaining laboratory safety and environmental compliance. The following procedures are based on available safety data for the hydrochloride salt of this compound, which provides the most relevant guidance for handling and waste management.
Pre-Disposal Safety and Handling
Before beginning any disposal process, it is critical to handle this compound with appropriate caution. The compound is classified with the following hazards:
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
To mitigate these risks, the following precautionary measures should be strictly followed:
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to... |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is the precautionary statement P501. This indicates that the material and its container must be treated as hazardous waste.
1. Waste Collection and Storage:
- Collect waste this compound in a designated, properly labeled, and sealed container.
- Ensure the container is compatible with the chemical.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.
2. Contaminated Materials:
- Any materials that have come into contact with this compound, such as personal protective equipment (PPE), absorbent materials from a spill, or empty containers, should also be treated as hazardous waste.
- Empty containers should be collected for disposal by a licensed contractor and should not be reused.
3. Professional Disposal:
- Arrange for the collection and disposal of the waste through a licensed hazardous-waste disposal company.
- Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
- Follow all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Fluoro-2-methylpropan-2-amine
Essential Safety and Handling Guide for 1-Fluoro-2-methylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound hydrochloride is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Due to these potential hazards, stringent adherence to personal protective equipment (PPE) protocols and safe handling procedures is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2][3] | To protect eyes from splashes and aerosols that can cause serious irritation.[1][2] |
| Hand Protection | Disposable nitrile gloves. For extended contact or handling larger quantities, consider double-gloving or using heavier-duty neoprene gloves.[2][3] | To prevent skin contact which can cause irritation. Always inspect gloves for integrity before use.[1] |
| Body Protection | A buttoned, long-sleeved laboratory coat. Flame-resistant materials such as Nomex® are recommended when working with flammable substances.[4] | To protect skin and clothing from contamination. |
| Footwear | Closed-toe and closed-heel shoes.[2] | To protect feet from potential spills and falling objects. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][6] | To prevent respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for minimizing exposure and preventing accidents.
1. Preparation:
- Ensure a certified chemical fume hood is operational.
- Verify that an eyewash station and safety shower are readily accessible and unobstructed.[3]
- Assemble all necessary equipment and reagents before starting.
- Don all required personal protective equipment as outlined in the table above.
2. Handling:
- Conduct all manipulations of this compound within the chemical fume hood.
- Use appropriate, clean, and dry glassware and tools.
- Keep containers of the chemical tightly sealed when not in use.
- Avoid the generation of aerosols and vapors.
3. In Case of a Spill:
- Small Spill: For a minor spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent, followed by soap and water.
- Large Spill: In the event of a larger spill, evacuate the immediate area and alert laboratory personnel. Follow your institution's established emergency procedures for chemical spills.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
- Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.
- The waste container should be clearly marked as "Hazardous Waste" and include the chemical name and associated hazards.
2. Storage:
- Store the hazardous waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
3. Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
- Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound hydrochloride | 112433-51-9 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. download.basf.com [download.basf.com]
- 6. download.basf.com [download.basf.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
